FINO2
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJLCLCUNHUSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to FINO2: A Novel Ferroptosis Inducer with a Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue, particularly for cancers resistant to traditional apoptotic pathways. This document provides a comprehensive technical overview of the discovery and development of FINO2, a 1,2-dioxolane endoperoxide identified as a potent and selective inducer of ferroptosis. Unlike previously characterized inducers, this compound possesses a unique dual mechanism of action involving both the direct oxidation of intracellular iron and the indirect inactivation of glutathione (B108866) peroxidase 4 (GPX4), the master regulator of ferroptosis. This guide details the key experimental findings, presents quantitative data in a structured format, outlines core experimental protocols, and visualizes the underlying molecular pathways and investigative workflows.
Discovery and Initial Characterization
This compound was identified from a screen of organic peroxides as a compound that selectively initiates cell death in engineered cancer cells over their non-malignant counterparts.[1][2] Initial studies in the ferroptosis-sensitive HT-1080 fibrosarcoma cell line confirmed that the cell death induced by this compound is non-apoptotic.[2][3] The lethality of this compound was not suppressed by the pan-caspase inhibitor zVAD-FMK (an apoptosis inhibitor) but was effectively rescued by ferroptosis inhibitors such as ferrostatin-1, liproxstatin-1, and the iron chelator deferoxamine (B1203445) (DFO), confirming its classification as a ferroptosis-inducing compound (FIN).[2][3]
A Unique Dual Mechanism of Action
The development of this compound revealed a novel mechanism for initiating ferroptosis, distinct from the canonical Class 1 and Class 2 inducers.[3][4]
-
Class 1 Inducers (e.g., Erastin): Inhibit the system Xc- cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a critical cofactor for GPX4.
-
Class 2 Inducers (e.g., RSL3): Directly bind to and inhibit the active site of GPX4.[3]
-
Other Inducers (e.g., FIN56): Induce ferroptosis by promoting the degradation of GPX4 protein.[3][4]
This compound does not fit into these classes. Instead, it triggers ferroptosis through a multi-pronged assault on the cell's antioxidant defenses.[3][5]
-
Indirect GPX4 Inactivation: this compound leads to a loss of GPX4 enzymatic activity within cells, but it does not directly bind to the enzyme's active site like RSL3, nor does it cause a significant decrease in GPX4 protein levels like FIN56.[3][5] This indirect inhibition is a key feature of its mechanism.
-
Direct Iron Oxidation: The endoperoxide moiety of this compound directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[3][6] This reaction is believed to generate radical species that contribute to and accelerate the lipid peroxidation cascade central to ferroptosis.[6]
This dual mechanism—bypassing the need for GSH depletion while simultaneously promoting iron oxidation and indirectly disabling GPX4—makes this compound a representative of a new class of ferroptosis inducers.[3][5]
Structure-Activity Relationship (SAR)
Investigations into the structural requirements for this compound's activity have revealed two critical moieties:
-
The Endoperoxide Moiety: The 1,2-dioxolane ring is essential. Hydrogenation of the oxygen-oxygen bond to create a triol analogue completely abrogates its ferroptotic activity.[3] This highlights the necessity of the peroxide for its oxidative functions.
-
The Hydroxyl Head Group: The pendant hydroxyethyl (B10761427) group is also required. Removing this polar functionality or increasing the distance between it and the peroxide bond results in a significant decrease in potency, suggesting it plays a key role in the molecule's biological interactions.[3]
Modifications elsewhere on the scaffold, such as moving the tert-butyl group, resulted in only a small decrease in potency, indicating some tolerance for structural changes at other positions.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from the characterization of this compound, primarily in HT-1080 cells.
Table 1: Comparison of this compound with Other Ferroptosis Inducers
| Parameter Measured | Vehicle Control | Erastin (10 µM) | RSL3 (2 µM) | This compound (10 µM) | Citation |
|---|---|---|---|---|---|
| Relative GSH Levels | 100% | ~33% (3-fold decrease) | No significant change | No significant change | [3] |
| CHAC1 mRNA Fold Change | 1 | ~20-fold increase | N/A | ~7-fold increase | [3] |
| GPX4 Protein Abundance | 100% | Minor decrease | Large decrease | Minor decrease | [3] |
| TBARS Accumulation | Baseline | Increased | N/A | Greater increase than Erastin |[3] |
Table 2: Cytotoxicity of this compound and Analogues in HT-1080 Cells
| Compound | Description | EC₅₀ (24h) | Citation |
|---|---|---|---|
| This compound | Lead Compound | ~2.5 µM | [7] |
| FINO3 | Analogue | ~3.2 µM | [7] |
| Analogue 3 | Analogue | ~9.7 µM | [7] |
| Analogue 4 | Inactive Analogue (lacks key features) | > 100 µM | [7] |
| Analogue 5 | Inactive Analogue (lacks key features) | > 100 µM |[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability and Ferroptosis Rescue Assays
-
Cell Plating: Seed HT-1080 cells at a density of 3,000 cells/well in 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a dilution series of the test compound (e.g., this compound). For rescue experiments, co-treat cells with a lethal concentration of this compound (10 µM) and a dilution series of a rescue agent (e.g., ferrostatin-1, DFO).
-
Incubation: Incubate plates for 24 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add a viability reagent such as PrestoBlue or CellTiter-Glo according to the manufacturer's protocol.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader. Normalize data to a vehicle (DMSO) control to determine percent viability and calculate EC₅₀ values using appropriate software (e.g., GraphPad Prism).[5]
Lipid Peroxidation Measurement (C11-BODIPY 581/591)
-
Cell Plating: Seed HT-1080 cells in 6-well plates to be ~80% confluent on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or other inducers for a specified time (e.g., 6 hours).
-
Probe Loading: During the last 30-60 minutes of treatment, add the C11-BODIPY probe to the media at a final concentration of 1-2 µM.
-
Cell Harvesting: Wash cells with PBS, then detach them using trypsin. Resuspend cells in PBS for analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation. The ratio of green to red fluorescence is a quantitative measure of lipid peroxidation.[5]
Glutathione (GSH) Quantification
-
Cell Treatment & Lysis: Treat cells as required, then wash with PBS and lyse them in a suitable buffer.
-
Protein Precipitation: Precipitate the protein fraction of the lysates to remove non-specific reactivity from cysteine residues. This leaves GSH as the major thiol in the solution.
-
Quantification: Quantify the free thiol content in the supernatant using a reactive fluorescent reporter (e.g., ThiolTracker Violet) or a colorimetric assay (e.g., Ellman's reagent) according to the manufacturer's protocol.[3]
-
Data Analysis: Measure fluorescence or absorbance and compare the levels in treated cells to vehicle-treated controls.[3]
GPX4 Activity Assay (LC-MS Based)
-
Cell Treatment & Lysate Preparation: Treat cells with ferroptosis inducers. After treatment, harvest the cells, wash them, and prepare cell lysates that contain active GPX4.
-
Enzymatic Reaction: Add a specific GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH), to the lysates and incubate to allow for the enzymatic reduction of PCOOH to its corresponding alcohol (PCOH).
-
Lipid Extraction: Stop the reaction and perform a lipid extraction using a method like Folch or Bligh-Dyer extraction.
-
LC-MS Analysis: Analyze the extracted lipids via liquid chromatography-mass spectrometry (LC-MS) to quantify the amounts of the substrate (PCOOH) and the product (PCOH).
-
Activity Calculation: The GPX4 activity is determined by the ratio of product formed to remaining substrate, compared to a control lysate.[3][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
FINO2: A Technical Guide to a Novel Inducer of Iron-Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
FINO2 (an endoperoxide-containing 1,2-dioxolane) has emerged as a significant chemical tool for investigating ferroptosis, a form of regulated, iron-dependent cell death characterized by the overwhelming accumulation of lipid peroxides.[1][2] Unlike other classical ferroptosis inducers, this compound possesses a unique dual mechanism of action, making it a valuable probe for dissecting the intricate signaling pathways of this cell death modality.[1][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying ferroptosis.
Mechanism of Action
This compound induces ferroptosis through a multi-pronged approach that distinguishes it from other classes of ferroptosis-inducing compounds.[1][5] Extensive research has revealed that for this compound to be effective, its structure must contain both an endoperoxide moiety and a nearby hydroxyl head group.[3][5]
The primary mechanisms of this compound are:
-
Indirect Inhibition of Glutathione (B108866) Peroxidase 4 (GPX4): this compound leads to a loss of GPX4 enzymatic function.[1][5][6] However, it does not directly bind to the active site of GPX4 in the same manner as inhibitors like RSL3.[1][4] Furthermore, unlike the ferroptosis inducer FIN56, this compound does not cause a significant depletion of the GPX4 protein itself.[4]
-
Direct Oxidation of Iron: this compound directly oxidizes ferrous iron (Fe²⁺), a key catalyst in the generation of lipid reactive oxygen species (ROS) that drive ferroptosis.[5] This direct interaction with iron contributes to the widespread lipid peroxidation observed in this compound-treated cells.
Importantly, this compound does not inhibit the system xc⁻ cystine/glutamate antiporter, a mechanism employed by other inducers like erastin (B1684096) to deplete glutathione (GSH).[1][7] Consequently, this compound does not cause a significant decrease in intracellular GSH levels.[1][7]
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound in various experimental settings.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| NCI-60 Panel | Growth Inhibition | Mean GI50 | 5.8 | [8] |
| NCI-60 Panel | Lethality | Mean LC50 | 46 | [8] |
| BJ-eLR (Oncogenic) | Cell Viability | EC50 | ~10-15 | [8] |
| BJ-hTERT (Non-cancerous) | Cell Viability | EC50 | >20 | [8] |
| HT-1080 | Cell Viability | Lethal Concentration | 10 | [1][9] |
Table 2: Biochemical Effects of this compound in HT-1080 Cells
| Parameter Assessed | This compound Concentration | Treatment Duration | Observation | Reference |
| Intracellular Glutathione (GSH) | 10 µM | 6 hours | No significant decrease | [1][7] |
| GPX4 Activity | 10 µM | Time-dependent | Indirect inhibition | [1][5][6] |
| Lipid Peroxidation (TBARS) | 10 µM | 6 hours | Significant increase | [1] |
| Lipid Peroxidation (C11-BODIPY) | 10 µM | 6 hours | Significant increase in fluorescence | [1] |
| CHAC1 mRNA Levels | 10 µM | 6 hours | ~7-fold increase | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study this compound-induced ferroptosis are provided below.
Cell Viability Assay
This protocol determines the concentration-dependent effect of this compound on cell viability.
-
Materials:
-
Cells of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium or vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This flow cytometry-based assay measures lipid peroxidation in live cells.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 6 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in a buffer containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (oxidized) and red (reduced) channels.
-
An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Lipid Peroxidation Assay (TBARS)
This colorimetric assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Materials:
-
Cell lysate from this compound-treated and control cells
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
-
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Add TCA to the cell lysates to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Quantify the amount of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
Intracellular Glutathione (GSH) Assay
This assay uses a fluorescent probe to quantify the levels of reduced glutathione.
-
Materials:
-
Cell lysate from this compound-treated and control cells
-
Monochlorobimane (MCB)
-
Glutathione S-transferase (GST)
-
Fluorescence plate reader
-
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
In a 96-well plate, add cell lysate, MCB, and GST.
-
Incubate at room temperature, protected from light, to allow the enzymatic reaction to form a fluorescent adduct.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~478 nm.
-
Quantify GSH levels by comparing the fluorescence to a standard curve of known GSH concentrations.
-
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 in cell lysates.
-
Materials:
-
Cell lysate from this compound-treated and control cells
-
Phosphatidylcholine hydroperoxide (PCOOH) as a substrate
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Spectrophotometer or LC-MS
-
-
Procedure (Coupled Enzyme Spectrophotometric Method):
-
Prepare a reaction mixture containing GSH, GR, and NADPH in a suitable buffer.
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding PCOOH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time. The rate of NADPH consumption is proportional to GPX4 activity.
-
Intracellular Iron Assay
This assay utilizes a fluorescent probe to detect intracellular ferrous iron (Fe²⁺).
-
Materials:
-
Cells of interest
-
This compound
-
FerroOrange fluorescent probe (e.g., from Dojindo)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Treat cells with this compound as desired.
-
Load the cells with FerroOrange by incubating them with the probe in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation/Emission ~542/572 nm).
-
An increase in fluorescence indicates an elevation in intracellular Fe²⁺.
-
Visualizations
This compound Mechanism of Action
Caption: this compound's dual mechanism leading to ferroptosis.
Experimental Workflow for Studying this compound
Caption: Workflow for investigating this compound-induced ferroptosis.
Conclusion
This compound represents a unique and powerful tool for the study of ferroptosis. Its distinct dual mechanism of indirect GPX4 inhibition and direct iron oxidation provides researchers with a means to explore facets of iron-dependent cell death that may not be apparent with other ferroptosis inducers. The protocols and data presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of this critical cell death pathway and its implications in health and disease.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to FINO2: A Novel Ferroptosis-Inducing Agent
Abstract
FINO2, a 1,2-dioxolane-containing organic peroxide, has been identified as a potent and selective inducer of ferroptosis, an iron-dependent, non-apoptotic form of regulated cell death. Unlike other classical ferroptosis inducers, this compound exhibits a unique dual mechanism of action that involves the direct oxidation of intracellular ferrous iron and the indirect inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of lipid peroxidation. This combination of activities leads to a catastrophic accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Notably, this compound has demonstrated selectivity for cancer cells over non-malignant cells, making it a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols associated with this compound.
Chemical and Physical Properties
This compound is a stable organic peroxide, notable for its thermal stability up to 150 °C, which contrasts with the perceived instability of many peroxide compounds.[1] The core structure features a 1,2-dioxaspiro[4.5]decane scaffold.
| Property | Value | Reference |
| Formal Name | (5α,8α)-8-(1,1-dimethylethyl)-3-methyl-1,2-dioxaspiro[4.5]decane-3-ethanol | --INVALID-LINK-- |
| CAS Number | 869298-31-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₂₈O₃ | --INVALID-LINK-- |
| Formula Weight | 256.4 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| SMILES | CC(C)(C)--INVALID-LINK--CC[C@]21CC(CCO)(C)OO2 | --INVALID-LINK-- |
| InChI Key | RWJLCLCUNHUSPG-NNUVIIOVSA-N | --INVALID-LINK-- |
Solubility Data
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | --INVALID-LINK-- |
| DMSO | 30 mg/mL | --INVALID-LINK-- |
| Ethanol | 30 mg/mL | --INVALID-LINK-- |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of this compound has been optimized to produce gram quantities for research purposes.[1] The protocol involves the formation of the 1,2-dioxolane ring through a peroxide-forming reaction. The synthesis of the racemic mixture is detailed in the supplementary information of Abrams et al., 2016.[1]
Note: The detailed, step-by-step synthesis protocol, including reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR), would be found in the supplementary materials of the primary literature and is essential for replication.
Mechanism of Action: A Dual-Pronged Attack
This compound induces ferroptosis through a mechanism distinct from canonical inducers like erastin (B1684096) or RSL3.[2] It does not inhibit the cystine/glutamate antiporter (system Xc⁻) nor does it directly bind to and inhibit GPX4.[2][3] Instead, its activity stems from two simultaneous actions:
-
Direct Iron Oxidation: this compound directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[2] This process is believed to contribute to the generation of ROS through Fenton-like chemistry and is accompanied by the degradation of the this compound endoperoxide moiety.[2]
-
Indirect GPX4 Inactivation: While not a direct inhibitor, treatment with this compound leads to a loss of GPX4 enzymatic function in cells.[2][3] The precise mechanism of this indirect inactivation is still under investigation but is distinct from the protein degradation pathway induced by other agents like FIN56.[2][3]
This dual mechanism bypasses the need for glutathione (GSH) depletion, leading to the rapid and widespread accumulation of lipid peroxides, which ultimately culminates in iron-dependent cell death.[3]
Key Experimental Protocols
The following are detailed methodologies for critical experiments used to characterize the activity of this compound.
Cell Viability and Ferroptosis Inhibition Assay
This protocol is used to determine the potency of this compound and confirm that cell death is occurring via ferroptosis.
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment:
-
For potency measurement, treat cells with a serial dilution of this compound (e.g., 5, 10, 25, 50, 100 µM).
-
For inhibition assays, pre-treat cells with ferroptosis inhibitors such as Ferrostatin-1 (2 µM) or the iron chelator Deferoxamine (DFO, 100 µM) for a designated time before adding this compound (e.g., 10 µM).[3]
-
-
Incubation: Incubate the plates for 24-48 hours at 37 °C in a 5% CO₂ incubator.[2][3]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels, according to the manufacturer's protocol. Luminescence is read on a plate reader.
-
Data Analysis: Normalize the viability data to vehicle-treated (e.g., DMSO) control cells and plot dose-response curves to calculate GI₅₀ (50% growth inhibition) values.
Lipid Peroxidation Measurement
The hallmark of ferroptosis is the accumulation of lipid peroxides. This can be quantified using fluorescent probes or by measuring degradation products.
A. C11-BODIPY 581/591 Assay (Flow Cytometry)
This assay uses a ratiometric fluorescent probe that shifts its emission from red to green upon oxidation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HT-1080) in 6-well plates and allow them to adhere overnight.[4]
-
Treatment: Treat cells with this compound (e.g., 10 µM) or other inducers for a specified time (e.g., 6 hours).[3][4] Include a co-treatment with an iron chelator (DFO) as a negative control.[3]
-
Staining:
-
Trypsinize and harvest the cells.
-
Wash the cells with Hanks' Balanced Salt Solution (HBSS).
-
Resuspend cells in HBSS containing 1-2 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37 °C, protected from light.
-
-
Flow Cytometry:
-
Wash the cells twice with HBSS.
-
Analyze the cells on a flow cytometer. The non-oxidized probe is detected in the red channel (e.g., PE-Texas Red) and the oxidized probe in the green channel (e.g., FITC).
-
-
Data Analysis: Quantify lipid peroxidation by measuring the shift in the green/red fluorescence ratio. An increase in the green signal indicates lipid peroxidation.
B. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
Methodology:
-
Cell Culture and Treatment: Treat a large number of cells (e.g., 20 million HT-1080 cells) with this compound (10 µM) for 6 hours.[4]
-
Sample Preparation: Harvest cells, wash with PBS, and sonicate the cell pellet in 1 mL of PBS on ice.
-
TBARS Measurement: Perform the assay using a commercial kit (e.g., Cayman Chemical Cat No. 700870) following the manufacturer's protocol.[3][4] This typically involves reacting the cell homogenate with thiobarbituric acid at high temperature to generate a colored product.
-
Quantification: Measure the absorbance of the product on a spectrophotometer and calculate the concentration of TBARS based on a standard curve.
In-Cell GPX4 Activity Assay
This assay measures the ability of GPX4 in cell lysates to reduce a specific lipid hydroperoxide substrate.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or other compounds for a set duration. Harvest the cells and prepare lysates in a reaction buffer containing detergents (e.g., Triton X-100) and reducing agents (e.g., TCEP).
-
Enzymatic Reaction:
-
To 200 µg of protein lysate, add 5 mM reduced glutathione (GSH) and 10 µM of the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH).[5]
-
Incubate the reaction at 37 °C for 30 minutes.
-
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.[5]
-
LC-MS Analysis: Evaporate the organic solvent and reconstitute the sample in methanol. Analyze the abundance of the remaining PCOOH substrate by LC-MS.[5][6]
-
Data Analysis: A decrease in GPX4 activity is indicated by a higher amount of unreacted PCOOH in the this compound-treated samples compared to vehicle controls.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| NCI-60 Panel | Growth Inhibition | Mean GI₅₀ | 5.8 µM | --INVALID-LINK-- |
| NCI-60 Panel | Lethality | Mean LC₅₀ | 46 µM | --INVALID-LINK-- |
| HT-1080 | Lipid Peroxidation | C11-BODIPY Assay | 10 µM (for 6h) | [3] |
| HT-1080 | Lipid Peroxidation | TBARS Assay | 10 µM (for 6h) | [3] |
| RS4;11 | Oxidative Stress | - | 6 µM | --INVALID-LINK-- |
| BJ-ELR (cancerous) | Selectivity | Lethality | More sensitive | --INVALID-LINK-- |
| BJ-hTERT (non-cancerous) | Selectivity | Lethality | Less sensitive | --INVALID-LINK-- |
Table 2: In Vitro Iron Oxidation
| Compound (500 µM) | Activity | Reference |
| This compound | Oxidizes Fe²⁺ | [2] |
| tert-butyl hydroperoxide | Oxidizes Fe²⁺ | [2] |
| Artemisinin | No significant oxidation | [2] |
| Artesunate | No significant oxidation | [2] |
Conclusion
This compound represents a novel chemical probe and a potential therapeutic lead that operates through a distinct mechanism of ferroptosis induction. Its dual action on iron oxidation and GPX4 function underscores a complex interplay of factors that can be exploited to trigger this specific cell death pathway. The provided protocols and data serve as a foundational guide for researchers aiming to investigate, utilize, or develop compounds based on the this compound scaffold. Further research into the precise molecular interactions underlying its indirect inhibition of GPX4 and its performance in in vivo models will be critical for advancing this compound toward clinical applications.
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Five-Membered Ring Peroxide Selectively Initiates [research.amanote.com]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
FINO2's Impact on Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FINO2 is a novel small molecule belonging to the 1,2-dioxolane class of endoperoxides that has been identified as a potent and selective inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on lipid peroxidation. It details the experimental protocols to study its effects and presents quantitative data from key studies. Furthermore, this guide illustrates the signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound and Ferroptosis
Ferroptosis is a non-apoptotic form of regulated cell death characterized by the overwhelming accumulation of lipid hydroperoxides, which is dependent on the presence of iron.[1][3] This pathway is distinct from other cell death mechanisms like apoptosis and necroptosis.[2] The therapeutic potential of inducing ferroptosis in cancer cells, particularly those resistant to traditional chemotherapies, has made it a significant area of research.[2][4]
This compound (an endoperoxide-containing 1,2-dioxolane) has emerged as a key pharmacological tool to study and induce ferroptosis.[1] It exhibits selectivity for cancer cells over non-malignant cells, making it an attractive candidate for further investigation in oncology drug development.[2][5] Unlike other classical ferroptosis inducers such as erastin (B1684096) or RSL3, this compound possesses a unique dual mechanism of action that converges on the induction of lethal lipid peroxidation.[1][3][6]
The Dual Mechanism of this compound-Induced Lipid Peroxidation
This compound's ability to induce lipid peroxidation stems from a two-pronged attack on the cell's antioxidant defense systems and its direct interaction with iron.[1][7] This dual mechanism distinguishes it from other ferroptosis inducers.
Indirect Inactivation of Glutathione Peroxidase 4 (GPX4)
GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis.[1] While other ferroptosis inducers like RSL3 directly inhibit GPX4, this compound acts indirectly.[1][3] The precise mechanism of this indirect inactivation is still under investigation, but it leads to a functional loss of GPX4's ability to reduce lipid peroxides.[1][4] This loss of GPX4 activity is a critical step, as it removes the primary defense against the accumulation of lipid hydroperoxides.[1]
Direct Oxidation of Ferrous Iron (Fe²⁺)
The second arm of this compound's mechanism involves the direct oxidation of intracellular ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][7] This process is thought to generate reactive radical species that can then initiate and propagate lipid peroxidation.[7] The endoperoxide moiety within the this compound structure is essential for this activity.[1] This direct pro-oxidant effect on iron complements the simultaneous disabling of the GPX4-mediated antioxidant defense, leading to a rapid and overwhelming accumulation of lipid peroxides.[1]
Signaling Pathway of this compound-Induced Ferroptosis
The signaling cascade initiated by this compound leading to ferroptotic cell death is multifaceted. The following diagram illustrates the key events in this pathway.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from studies investigating the impact of this compound on various cellular parameters related to lipid peroxidation and cell viability.
Table 1: Cellular Viability and Ferroptosis Induction
| Cell Line | This compound Concentration | Time Point | Effect | Reference |
| HT-1080 | 10 µM | 24 h | Induction of cell death, rescued by ferrostatin-1 and DFO. | [7] |
| BJ-eLR | 5-100 µM | 48 h | Selective induction of cell death compared to non-cancerous BJ-hTERT cells. | [1] |
| CAKI-1 | 5-100 µM | 48 h | Dose-dependent decrease in cell viability. | [1] |
Table 2: Lipid Peroxidation and Biomarker Modulation
| Cell Line | This compound Concentration | Time Point | Parameter Measured | Result | Reference |
| HT-1080 | Not Specified | 6 h | C11-BODIPY Fluorescence (Lipid Peroxidation) | Significant increase in fluorescence, greater than erastin. | [1] |
| Not Specified | Not Specified | Not Specified | CHAC1 mRNA levels | 7-fold increase compared to vehicle. | [1] |
| Not Specified | Not Specified | Not Specified | GPX4 Protein Abundance | Minor decrease, unlike FIN56 which causes a large decrease. | [1] |
| Not Specified | 500 µM | Not Specified | Ferrous Iron (Fe²⁺) Oxidation | Significant oxidation of Fe²⁺. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on lipid peroxidation.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Plating: Plate cells (e.g., HT-1080, BJ-eLR) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours to allow for cell adhesion.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) or vehicle control (DMSO).[1] For rescue experiments, co-treat with inhibitors such as ferrostatin-1 or deferoxamine (B1203445) (DFO).
-
Incubation: Return the plate to the cell culture incubator for a specified period (e.g., 24 or 48 hours).[1]
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo®, following the manufacturer's instructions.[1]
-
Data Analysis: Measure luminescence using a microplate reader. Normalize the data to the vehicle control to determine the percentage of cell viability.[1]
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay quantifies the extent of lipid peroxidation in cells treated with this compound.
-
Cell Treatment: Treat cells (e.g., HT-1080) with this compound (e.g., 10 µM) or a known ferroptosis inducer like erastin for a specified time (e.g., 6 hours).[1]
-
Probe Staining: Add the fluorescent lipid peroxidation probe C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The probe emits green fluorescence upon oxidation of the polyunsaturated butadienyl portion, and the shift in fluorescence intensity is indicative of lipid peroxidation.[1]
-
Data Analysis: Quantify the mean fluorescence intensity of the oxidized C11-BODIPY probe in the treated cells compared to the control group.
Western Blotting for GPX4 Protein Levels
This protocol is used to assess the impact of this compound on the abundance of the GPX4 protein.
-
Cell Lysis: Treat cells with this compound, erastin, RSL3, or FIN56 for the desired time. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH to determine the relative abundance of GPX4 protein.[1]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on a cancer cell line.
Caption: A typical experimental workflow for studying this compound.
Implications for Drug Development
The unique dual mechanism of action of this compound presents a compelling rationale for its further development as an anti-cancer therapeutic.[1] By inducing ferroptosis, this compound can potentially overcome resistance to apoptosis-inducing agents, a common challenge in cancer therapy.[2] Its selectivity for cancer cells further enhances its therapeutic window.[2][4]
Future research and development efforts should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the in vivo behavior of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents.
-
Biomarker Discovery: Identifying reliable biomarkers to predict tumor sensitivity to this compound.
Conclusion
This compound is a promising ferroptosis-inducing agent with a distinct mechanism of action that centers on the induction of lethal lipid peroxidation through the indirect inactivation of GPX4 and the direct oxidation of iron.[1][3] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar compounds in the treatment of cancer and other diseases where ferroptosis plays a role.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. This compound Compound for Ferroptosis (150 mg) - NYU TOV Licensing [license.tov.med.nyu.edu]
- 6. as.nyu.edu [as.nyu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Critical Role of the Endoperoxide Bridge in FINO2-Induced Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role of the endoperoxide bridge in the activity of FINO2, a novel inducer of ferroptosis. This compound represents a distinct class of ferroptosis-inducing compounds with a unique dual mechanism of action, making it a compound of significant interest for cancer therapy and other diseases where ferroptosis is implicated. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of its mechanism and experimental workflows.
Introduction to this compound and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike apoptosis, it is not dependent on caspase activity. This compound, an endoperoxide-containing 1,2-dioxolane, has been identified as a potent and selective inducer of ferroptosis in certain cancer cells.[1][2] The structure of this compound, particularly its endoperoxide bridge and a neighboring hydroxyl group, is critical for its biological activity.[1][3][4]
The Dual Mechanism of Action of this compound
This compound's mechanism is distinct from other well-characterized ferroptosis inducers such as erastin (B1684096) (a system xc⁻ inhibitor) and RSL3 (a direct GPX4 inhibitor).[1][3][4] this compound initiates ferroptosis through a multi-pronged approach:
-
Indirect Inactivation of GPX4: this compound leads to a loss of enzymatic function of Glutathione Peroxidase 4 (GPX4), a key enzyme that reduces lipid hydroperoxides and protects cells from ferroptosis.[1][5][6] This inactivation is indirect and does not involve direct binding to the GPX4 active site.[1]
-
Direct Oxidation of Iron: The endoperoxide moiety of this compound directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][6][7] This process is thought to generate reactive oxygen species that contribute to the accumulation of lipid peroxides, thereby driving ferroptosis.[6]
The endoperoxide bridge is indispensable for both of these activities.[1] Structure-activity relationship studies have shown that analogues of this compound lacking the endoperoxide bridge are inactive.[1] Furthermore, the presence of a nearby hydroxyl group is also necessary for its ferroptotic activity.[1][3][4]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from studies on this compound, providing a comparative overview of its potency and effects.
Table 1: Potency of this compound and Analogues in Cancer Cell Lines
| Compound | Cell Line | Assay | EC50 / Activity | Reference |
| This compound | BJ-eLR | CellTiter-Glo® | ~10 µM | [1] |
| This compound | CAKI-1 | CellTiter-Glo® | Active | [1] |
| This compound Analogue (lacking endoperoxide) | BJ-eLR | CellTiter-Glo® | Inactive | [1] |
| This compound Analogue (lacking hydroxyl group) | BJ-eLR | CellTiter-Glo® | Inactive | [1] |
Table 2: Experimental Conditions for this compound-Induced Effects
| Experiment | Cell Line / System | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Ferroptosis Induction | HT-1080 | 10 µM | 24 h | Induction of ferroptosis and lipid peroxidation | [5][6] |
| GPX4 Activity Inhibition (in cells) | HT-1080 | 10 µM | 6 h | Decreased GPX4 activity | [1] |
| Iron Oxidation | In vitro (FeSO₄) | 500 µM | 12 h | Oxidation of Fe²⁺ | [1][7] |
| Lipid Peroxidation (C11-BODIPY) | HT-1080 | 10 µM | 6 h | Increased C11-BODIPY oxidation | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of the endoperoxide bridge in this compound activity.
Cell Viability and Ferroptosis Assays
Objective: To determine the cytotoxic effect of this compound and its analogues and to confirm that cell death occurs via ferroptosis.
Protocol:
-
Cell Plating: Plate cancer cells (e.g., HT-1080, BJ-eLR) in 96-well plates at a density of 10,000 cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogues (e.g., 5, 10, 25, 50, 100 µM) or vehicle control (DMSO).[1] To confirm ferroptosis, co-treat with known ferroptosis inhibitors such as ferrostatin-1 or the iron chelator deferoxamine (B1203445) (DFO).[6]
-
Incubation: Incubate the plates for 24-48 hours.[1]
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo®, which measures ATP levels.[1] Luminescence is read on a microplate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells.
GPX4 Activity Assay (in-cell)
Objective: To measure the effect of this compound on the enzymatic activity of GPX4 in cells.
Protocol:
-
Cell Treatment: Treat cells (e.g., HT-1080) with this compound (e.g., 10 µM) or other ferroptosis inducers for a specified time (e.g., 6 hours).[1]
-
Cell Lysis: Harvest and lyse the cells to obtain cell lysates containing active GPX4.
-
Enzymatic Reaction: Incubate the cell lysates with a GPX4-specific substrate, such as phosphatidylcholine hydroperoxide (PCOOH).[4]
-
LC-MS Analysis: Monitor the reduction of the substrate by GPX4 using liquid chromatography-mass spectrometry (LC-MS).[4]
-
Data Analysis: Compare the GPX4 activity in this compound-treated cells to that in vehicle-treated cells.
Iron Oxidation Assay
Objective: To directly measure the ability of this compound to oxidize ferrous iron.
Protocol:
-
Reaction Setup: Prepare a solution of ferrous sulfate (B86663) (FeSO₄·7H₂O) in a suitable buffer.[1][7]
-
This compound Addition: Add this compound or other oxidizing agents to the ferrous iron solution.[7]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 12 hours).[1]
-
Measurement of Ferrous Iron: Measure the remaining ferrous iron concentration using a colorimetric assay, such as the ferrozine (B1204870) assay.
-
¹H-NMR Analysis: To confirm the degradation of this compound upon reaction with iron, incubate this compound with FeSO₄·7H₂O and analyze the reaction mixture using ¹H-NMR spectroscopy to observe the reduction of the peroxide bond.[1][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: The dual mechanism of this compound-induced ferroptosis.
Caption: Experimental workflow for characterizing this compound.
Conclusion
The endoperoxide bridge is the central functional moiety of this compound, mediating its unique dual mechanism of inducing ferroptosis through indirect GPX4 inactivation and direct iron oxidation. This understanding, supported by robust experimental data, provides a solid foundation for the further development of this compound and other endoperoxide-containing compounds as potential therapeutic agents. The detailed protocols and structured data presented in this guide are intended to facilitate future research in this promising area of drug discovery.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Studies of FINO2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, distinguishing it from other cell death pathways like apoptosis.[1][2] The discovery of compounds that can induce ferroptosis has opened new avenues for cancer therapy, particularly for tumors resistant to traditional apoptotic agents.[3][4] this compound (Ferroptosis-Inducing Peroxide), an endoperoxide-containing 1,2-dioxolane, has emerged from screens of organic peroxides as a potent and selective inducer of ferroptosis in cancer cells.[2][3][5] This technical guide provides a comprehensive overview of the initial studies on this compound, detailing its unique mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.
Mechanism of Action: A Dual-Pronged Attack
Unlike previously identified ferroptosis inducers, this compound employs a multipronged mechanism that does not rely on the inhibition of the cystine/glutamate antiporter (system Xc⁻) or direct covalent targeting of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] The core mechanism involves two simultaneous actions: the indirect inactivation of GPX4 and the direct oxidation of intracellular iron.[1][5][6]
-
Indirect GPX4 Inactivation: GPX4 is the critical enzyme responsible for reducing lipid hydroperoxides, thereby protecting cells from ferroptosis.[7] While other inducers like RSL3 directly bind to and inhibit GPX4, and FIN56 leads to GPX4 protein depletion, this compound reduces GPX4's enzymatic activity without directly binding to its active site or depleting the protein itself.[1][2][4] This indirect inhibition cripples the cell's primary defense against lipid peroxidation.
-
Direct Iron Oxidation: this compound directly interacts with and oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][8] This process is crucial for initiating lipid peroxidation. The requirement of iron for this compound's activity is a hallmark of ferroptosis, and its lethality can be completely blocked by iron chelators like deferoxamine (B1203445) (DFO).[3]
This dual mechanism bypasses the need for glutathione (GSH) depletion, a step required by inducers like erastin, and leads to widespread, uncontrollable lipid peroxidation, culminating in cell death.[1][2]
References
- 1. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. as.nyu.edu [as.nyu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
FINO2: Application Notes and Protocols for Inducing Ferroptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
FINO2 is a potent and selective inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike other classical ferroptosis inducers, this compound acts through a unique dual mechanism: it indirectly inactivates glutathione (B108866) peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe²⁺), leading to the accumulation of lethal lipid reactive oxygen species (ROS).[3][4] This document provides detailed protocols for the use of this compound in cell culture to induce ferroptosis, along with methods for its quantification.
Introduction
Ferroptosis is a non-apoptotic cell death pathway that has gained significant attention as a potential therapeutic strategy for various diseases, particularly cancer. This compound, an endoperoxide-containing 1,2-dioxolane, has emerged as a valuable tool for studying ferroptosis due to its distinct mechanism of action.[3][4] It does not deplete glutathione (GSH), a key characteristic of class 1 ferroptosis inducers like erastin (B1684096), nor does it directly inhibit GPX4 in the same manner as class 2 inducers like RSL3.[3][5] Instead, this compound's ability to both indirectly inhibit GPX4 function and directly oxidize iron provides a multi-pronged approach to initiating ferroptosis.[3][4][6] These characteristics make this compound a valuable research tool for elucidating the molecular mechanisms of ferroptosis and for identifying novel therapeutic targets.
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for this compound
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| HT-1080 (Fibrosarcoma) | 10 µM | 24 hours | Cell Death | [3][6] |
| HT-1080 (Fibrosarcoma) | 10 µM | 6 hours | Lipid Peroxidation | [6][7] |
| BJ-eLR (Cancer Cells) | Not specified | Not specified | Selective Ferroptosis | [3] |
| BJ-hTERT (Non-cancerous) | Not specified | Not specified | Less Sensitive | [3] |
Table 2: Effects of Inhibitors on this compound-Induced Cell Death in HT-1080 Cells
| Inhibitor | Target | Concentration | Effect on this compound-induced Death | Reference |
| Ferrostatin-1 | Lipid ROS | 2 µM | Suppression | [3][6][7] |
| Deferoxamine (B1203445) (DFO) | Iron Chelator | Not specified | Suppression | [3] |
| Necroptosis Inhibitor | Necroptosis | Not specified | No Effect | [5] |
| Apoptosis Inhibitor | Apoptosis | Not specified | No Effect | [5] |
Experimental Protocols
General Cell Culture and Maintenance
Successful experiments using this compound require healthy and consistently maintained cell cultures. Adherent cell lines, such as HT-1080, are commonly used for this compound studies.
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Tissue culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[8]
-
Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency to maintain exponential growth.[9]
-
To subculture, aspirate the growth medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[10]
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.
Induction of Ferroptosis with this compound
This protocol describes the treatment of cells with this compound to induce ferroptosis.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Cells seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other downstream analyses)
Protocol:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete growth medium. A common final concentration for inducing cell death in HT-1080 cells is 10 µM.[3][6]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Include appropriate controls: a vehicle control (e.g., DMSO) and positive controls for ferroptosis (e.g., erastin or RSL3) if desired.
-
To confirm ferroptosis, co-treat cells with this compound and a ferroptosis inhibitor like ferrostatin-1 (2 µM) or an iron chelator like deferoxamine (DFO).[3][6][7]
-
Incubate the cells for the desired period (e.g., 24 hours for cell viability assays or 6 hours for lipid peroxidation analysis).[6][7]
Assessment of Cell Viability
Cell viability can be assessed using various methods, such as the trypan blue exclusion assay or commercially available kits (e.g., CellTiter-Glo®).
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol (Trypan Blue Exclusion):
-
Following this compound treatment, collect the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Measurement of Lipid Peroxidation
Lipid peroxidation is a hallmark of ferroptosis. It can be measured using fluorescent probes like C11-BODIPY 581/591 or by quantifying byproducts like malondialdehyde (MDA) using a TBARS assay.
Materials for C11-BODIPY Staining:
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Protocol (C11-BODIPY Staining):
-
During the last 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe to the culture medium at the manufacturer's recommended concentration.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.
Materials for TBARS Assay:
-
TBARS Assay Kit (e.g., Cayman Chemical #700870)[3]
-
Cell lysate
Protocol (TBARS Assay):
-
Treat approximately 20 million HT-1080 cells with 10 µM this compound for 6 hours.[3]
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol.
-
Perform the TBARS assay following the kit's instructions to measure the levels of MDA, a byproduct of lipid peroxidation.
Measurement of Glutathione (GSH) Levels
This compound is known not to deplete cellular GSH levels. This can be confirmed using a commercially available GSH/GSSG ratio detection assay kit.
Materials:
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and prepare lysates.
-
Follow the manufacturer's protocol to measure the levels of GSH and GSSG.
-
This compound-treated cells are expected to show no significant decrease in GSH levels compared to vehicle-treated cells.[3]
Visualizations
Caption: Mechanism of this compound-induced ferroptosis.
Caption: Experimental workflow for studying this compound in cell culture.
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 9. nacalai.com [nacalai.com]
- 10. atcc.org [atcc.org]
Optimal FINO2 Concentration for Inducing Ferroptosis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It presents a promising therapeutic avenue for cancers resistant to traditional apoptotic cell death pathways. FINO2, an endoperoxide-containing 1,2-dioxolane, has emerged as a potent inducer of ferroptosis with a distinct mechanism of action. Unlike classical ferroptosis inducers such as erastin (B1684096) or RSL3, this compound does not deplete glutathione (B108866) (GSH) or directly inhibit glutathione peroxidase 4 (GPX4). Instead, it initiates ferroptosis through a dual mechanism involving the indirect inactivation of GPX4 and the direct oxidation of cellular iron, leading to the accumulation of lethal lipid reactive oxygen species (ROS).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to induce ferroptosis in vitro, with a focus on determining the optimal concentration for various cancer cell lines.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The optimal concentration of this compound for inducing ferroptosis is cell-line dependent. The following tables summarize the 50% growth inhibition (GI50) and 50% lethal concentration (LC50) of this compound in a panel of cancer cell lines, providing a critical reference for experimental design.
Table 1: this compound GI50 and LC50 Values in Selected NCI-60 Cancer Cell Lines [4]
| Cell Line | Tissue of Origin | GI50 (µM) | LC50 (µM) |
| IGROV-1 | Ovarian Cancer | 0.435 | - |
| NCI-H322M | Lung Cancer | 42 | - |
| Average | NCI-60 Panel | 5.8 | 46 |
Table 2: this compound EC50 Values in Specific Cancer Cell Lines
| Cell Line | Tissue of Origin | EC50 (µM) | Treatment Time (hours) | Reference |
| HT-1080 | Fibrosarcoma | 2.5 | 24 | [5] |
| BJ-eLR | Fibroblast (transformed) | - | - | [3][6] |
| CAKI-1 | Kidney Cancer | - | - | [6] |
Note: The original research on BJ-eLR and CAKI-1 cells involved testing at discrete concentrations (5, 10, 25, 50, 100 µM) rather than determining a precise EC50 value.[7]
Signaling Pathways and Experimental Workflow
This compound-Induced Ferroptosis Signaling Pathway
This compound initiates a cascade of events culminating in ferroptotic cell death. The process begins with this compound entering the cell, where it acts on two primary targets: it indirectly inhibits the lipid repair enzyme GPX4 and directly oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+). This dual action disrupts the cellular redox balance, leading to an accumulation of lipid peroxides, particularly in the endoplasmic reticulum. The excessive lipid peroxidation ultimately results in plasma membrane rupture and cell death.
Caption: this compound signaling pathway leading to ferroptosis.
General Experimental Workflow for Inducing and Assessing Ferroptosis with this compound
The following workflow outlines the key steps for a typical in vitro experiment to investigate this compound-induced ferroptosis.
Caption: A generalized experimental workflow.
Experimental Protocols
Cell Viability Assay to Determine Optimal this compound Concentration
This protocol is designed to determine the cytotoxic effects of this compound and establish the optimal concentration for inducing ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591 and flow cytometry.
Materials:
-
Cells treated with this compound (at the predetermined optimal concentration) and vehicle control
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound and vehicle control as determined in the cell viability assay. A typical treatment time is 6-24 hours.
-
-
C11-BODIPY Staining:
-
Thirty minutes to one hour before the end of the this compound treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubate at 37°C in the dark.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect emission in two channels:
-
Green channel (e.g., FITC channel, ~510-530 nm) to detect the oxidized C11-BODIPY.
-
Red channel (e.g., PE-Texas Red channel, ~580-610 nm) to detect the reduced C11-BODIPY.
-
-
An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
In Vitro GPX4 Activity Assay
This protocol provides a method to assess the indirect inhibitory effect of this compound on GPX4 activity in cell lysates. This is a coupled enzyme assay that measures the consumption of NADPH.[8][9]
Materials:
-
Cells treated with this compound and vehicle control
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene (B47948) hydroperoxide (or another suitable lipid hydroperoxide substrate)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle for a specified time (e.g., 6 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in cold assay buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing:
-
Cell lysate (containing a standardized amount of protein)
-
Assay Buffer
-
GSH (final concentration ~1 mM)
-
Glutathione Reductase (final concentration ~1 unit/mL)
-
NADPH (final concentration ~0.2 mM)
-
-
Incubate the plate at room temperature for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding cumene hydroperoxide (final concentration ~0.2 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute).
-
Compare the GPX4 activity in this compound-treated samples to the vehicle-treated control. A decrease in the rate of NADPH consumption indicates inhibition of GPX4 activity.
-
Conclusion
This compound is a valuable tool for studying ferroptosis in vitro due to its unique mechanism of action. The optimal concentration for inducing ferroptosis varies among different cell lines, necessitating empirical determination through dose-response experiments. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound and accurately assess the induction of ferroptosis through the measurement of cell viability, lipid peroxidation, and GPX4 activity. These methods will aid in the ongoing research and development of novel cancer therapies targeting the ferroptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 3. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of FINO2 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
FINO2 is a potent small molecule and a member of the 1,2-dioxolane class of organic peroxides, recognized for its ability to induce a specific form of regulated cell death known as ferroptosis.[1][2] It is a valuable tool in cancer research, particularly for studying non-apoptotic cell death pathways.[2][3] this compound's mechanism of action is dual-pronged; it indirectly inactivates glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, and it directly oxidizes ferrous iron (Fe²⁺).[3][4][5] This combined action leads to the accumulation of lipid reactive oxygen species (ROS), widespread lipid peroxidation, and ultimately, iron-dependent cell death.[6][7][8]
This compound is selective for some cancer cell lines over non-cancerous cells, making it an attractive compound for therapeutic investigation.[4] In experimental settings, this compound is typically used at micromolar concentrations to induce ferroptosis in cell culture models.[4] Due to its chemical nature, this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for preparing concentrated stock solutions for laboratory use.[4][6][9] When preparing working solutions for cell-based assays, it is critical to ensure the final concentration of DMSO is kept low (preferably below 0.1%) to avoid solvent-induced cytotoxicity.[10][11]
Quantitative Data: Properties of this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₈O₃ | [4] |
| Molecular Weight | 256.38 - 256.4 g/mol | [4][6][12] |
| Appearance | Solid | [4] |
| Purity | ≥95% - 98% | [4][12] |
| Solubility in DMSO | 30 - 51 mg/mL | [4][6][9] |
| Mechanism of Action | Ferroptosis Inducer (GPX4 inhibitor, Iron Oxidizer) | [3][4] |
Experimental Protocol: Preparation of this compound Stock Solution (10 mM)
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound solid powder (≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure
-
Pre-calculation of Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The formula to use is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For example, to prepare 1 mL of a 10 mM stock solution, using a molecular weight of 256.4 g/mol : Mass (mg) = 0.010 mol/L x 0.001 L x 256.4 g/mol x 1000 = 2.564 mg
-
-
Weighing this compound:
-
Perform all weighing operations inside a chemical fume hood.
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder (e.g., 2.564 mg) into a sterile microcentrifuge tube.
-
Note: If the compound is light-sensitive, use an amber vial or wrap a clear vial in aluminum foil.[11]
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 2.564 mg of this compound, this would be 1 mL.
-
Use fresh DMSO, as absorbed moisture can reduce the solubility of compounds.[9]
-
Cap the tube securely and vortex gently until the solid is completely dissolved. A clear solution should be obtained. Visually inspect the solution to ensure no particulates are present.[11]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[10]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10] Protect from light.[6]
-
Preparation of Working Solutions for Cell Culture
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution serially in sterile cell culture medium to achieve the desired final concentration for your experiment (e.g., 10 µM).
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and is preferably below 0.1%, to prevent solvent toxicity to the cells.[10][11]
-
For a 1:1000 dilution (e.g., adding 1 µL of 10 mM stock to 1 mL of medium to get a 10 µM working solution), the final DMSO concentration will be 0.1%.
-
-
Always prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any effects of the solvent.[10]
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Mechanism of this compound-induced ferroptosis via iron oxidation and GPX4 inactivation.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing and storing a concentrated this compound stock solution in DMSO.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. as.nyu.edu [as.nyu.edu]
- 6. abmole.com [abmole.com]
- 7. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. emulatebio.com [emulatebio.com]
- 12. aobious.com [aobious.com]
Application Notes and Protocols for Measuring FINO2-Induced Lipid ROS using C11-BODIPY
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). The small molecule FINO2 has been identified as a potent inducer of ferroptosis, operating through a unique dual mechanism involving the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of iron.[1][2][3] This leads to a surge in lipid peroxidation, a key event in the execution of ferroptotic cell death.[1][4]
This document provides a detailed guide for the use of the ratiometric fluorescent probe C11-BODIPY™ 581/591 to measure this compound-induced lipid ROS in a cellular context. C11-BODIPY 581/591 is a lipophilic dye that intercalates into cellular membranes.[5][6] In its reduced state, the probe exhibits red fluorescence. Upon oxidation by lipid peroxyl radicals, its fluorescence shifts to the green spectrum, allowing for a ratiometric analysis of lipid peroxidation.[5][7] This application note offers comprehensive protocols for both fluorescence microscopy and flow cytometry-based detection.
This compound Signaling Pathway
This compound initiates ferroptosis and subsequent lipid ROS production through a distinct signaling cascade. Unlike other classical ferroptosis inducers, this compound does not directly inhibit the cystine/glutamate antiporter (system Xc-) or GPX4. Instead, its endoperoxide moiety is crucial for its activity.[1][3] The pathway involves both the direct oxidation of intracellular ferrous iron (Fe2+) to ferric iron (Fe3+) and the indirect inhibition of GPX4 activity, leading to an accumulation of toxic lipid hydroperoxides.[1][2][3]
Caption: this compound-induced lipid ROS signaling pathway.
Data Presentation
The following table summarizes the expected quantitative outcomes from experiments measuring this compound-induced lipid ROS using C11-BODIPY. The ratio of green to red fluorescence intensity is a direct measure of lipid peroxidation.
| Treatment Group | This compound Concentration | Co-treatment | Expected Green/Red Fluorescence Ratio (Fold Change vs. Control) | Expected Outcome |
| Vehicle Control | 0 µM | DMSO | 1.0 | Baseline lipid ROS levels. |
| This compound | 1-10 µM | - | > 2.0 | Significant increase in lipid peroxidation.[1] |
| This compound + Ferrostatin-1 | 1-10 µM | 1 µM Ferrostatin-1 | ~ 1.0 | Inhibition of lipid peroxidation.[4] |
| This compound + Deferoxamine (DFO) | 1-10 µM | 100 µM DFO | ~ 1.0 | Inhibition of lipid peroxidation due to iron chelation.[1][4] |
| Positive Control | e.g., 10 µM RSL3 | - | > 2.0 | Induction of lipid peroxidation.[8] |
Experimental Protocols
Materials and Reagents
-
C11-BODIPY™ 581/591 (e.g., Thermo Fisher Scientific, #D3861)
-
This compound
-
Ferrostatin-1 (Fer-1)
-
Deferoxamine (DFO)
-
RSL3 (Positive Control)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates (for microscopy)
-
FACS tubes (for flow cytometry)
-
Cell line of interest (e.g., HT-1080)
Stock Solution Preparation
-
C11-BODIPY Stock (10 mM): Dissolve 1 mg of C11-BODIPY 581/591 in 198.26 µL of anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light.
-
This compound Stock (10 mM): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Ferrostatin-1 Stock (10 mM): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
DFO Stock (100 mM): Prepare a 100 mM stock solution in sterile water. Store at 4°C.
-
RSL3 Stock (10 mM): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
Experimental Workflow
The general workflow for assessing this compound-induced lipid ROS using C11-BODIPY is outlined below.
Caption: Experimental workflow for C11-BODIPY staining.
Protocol 1: Fluorescence Microscopy
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment:
-
For inhibitor studies, pre-treat cells with Ferrostatin-1 (final concentration 1 µM) or DFO (final concentration 100 µM) for 1-2 hours.
-
Add this compound to the desired final concentration (e.g., 1-10 µM). Include vehicle control (DMSO) and positive control (RSL3) wells.
-
Incubate for the desired time period (e.g., 6 hours).[1]
-
-
C11-BODIPY Staining:
-
Prepare a 2 µM working solution of C11-BODIPY in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the C11-BODIPY working solution to each well and incubate for 30 minutes at 37°C, protected from light.[7]
-
-
Imaging:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for red (e.g., Ex/Em ~581/591 nm) and green (e.g., Ex/Em ~488/510 nm) fluorescence.[7][9]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the green and red channels for a population of cells in each well.
-
Calculate the ratio of green to red fluorescence intensity for each condition.
-
Normalize the ratios to the vehicle control group.
-
Protocol 2: Flow Cytometry
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the fluorescence microscopy protocol, using a 6-well or 12-well plate format.
-
C11-BODIPY Staining:
-
After the treatment period, remove the medium.
-
Wash the cells once with warm PBS.
-
Stain the cells with 2 µM C11-BODIPY in pre-warmed serum-free medium for 30 minutes at 37°C, protected from light.[10]
-
-
Cell Harvesting:
-
Remove the staining solution and wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Neutralize trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Detect the green fluorescence in the FITC or an equivalent channel (e.g., Ex 488 nm, Em ~530/30 nm).
-
Detect the red fluorescence in the PE or an equivalent channel (e.g., Ex 561 nm, Em ~585/42 nm).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the geometric mean fluorescence intensity (gMFI) for both the green and red channels.
-
Calculate the ratio of the green gMFI to the red gMFI for each sample.
-
Normalize the ratios to the vehicle control group.
-
Data Analysis and Interpretation Workflow
References
- 1. columbia.edu [columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
Application Note: Analysis of GPX4 Protein Levels by Western Blot Following FINO2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis, acting to reduce lipid hydroperoxides to non-toxic lipid alcohols. Various small molecules, known as ferroptosis-inducing agents (FINs), can trigger this pathway. FINO2 is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis through a unique mechanism.[1][2][3] Unlike other inducers that inhibit the cystine/glutamate antiporter (e.g., erastin) or directly inhibit GPX4 (e.g., RSL3), this compound acts differently.[1][3][4]
Studies have shown that this compound induces ferroptosis by causing an indirect loss of GPX4 enzymatic function and by directly oxidizing iron, which leads to widespread lipid peroxidation.[1][2] A key distinction in its mechanism is that this compound does not cause significant depletion of the GPX4 protein, unlike the compound FIN56.[1][3][5] Therefore, Western blot analysis is a critical application to confirm that the mode of action of this compound in a given experimental system aligns with its known mechanism—specifically, by demonstrating stable GPX4 protein levels post-treatment.
Mechanism of this compound-Induced Ferroptosis
This compound's mechanism involves a two-pronged attack that bypasses the need for GPX4 protein degradation. It indirectly impairs GPX4's ability to reduce lipid peroxides while simultaneously increasing the iron-dependent generation of these damaging species.
Caption: Mechanism of this compound-induced ferroptosis compared to other inducers.
Quantitative Data Summary
Western blot analyses from foundational studies show that while this compound effectively induces ferroptosis, it only causes a minor, often insignificant, decrease in total GPX4 protein abundance. This is in stark contrast to other ferroptosis inducers like RSL3 and FIN56.[1][5]
| Compound | Target/Mechanism | Effect on GPX4 Protein Level | Reference |
| This compound | Indirect GPX4 inactivation; Iron oxidation | Minor to no decrease | [1][5] |
| Erastin | System xc⁻ inhibition (GSH depletion) | Minor to no decrease | [1][5] |
| RSL3 | Direct, covalent GPX4 inhibition | Large decrease | [1][5] |
| FIN56 | Promotes GPX4 protein degradation | Large decrease | [1][5] |
Experimental Workflow & Protocols
The following section details the protocols for analyzing GPX4 protein levels after this compound treatment, from cell culture to data analysis.
Caption: Standard workflow for Western blot analysis of GPX4.
Protocol 1: Cell Culture and this compound Treatment
This protocol is based on experiments performed in HT-1080 fibrosarcoma cells, a common model for ferroptosis studies.[5]
-
Cell Culture: Culture HT-1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Compounds: Prepare a stock solution of this compound in DMSO. For comparison, prepare stocks of a vehicle control (DMSO), a positive control for GPX4 degradation (e.g., FIN56 or RSL3), and a negative control (e.g., erastin).
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentrations of the compounds. A typical concentration for this compound is 10 µM.[6]
-
Incubation: Incubate the cells for a specified time, for example, 6 to 10 hours, which has been shown to be sufficient to observe effects on GPX4.[5][6] To prevent cell death from interfering with protein analysis, co-treatment with a ferroptosis inhibitor like α-tocopherol (100 µM) can be performed.[6]
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysate Preparation: Add an appropriate volume (e.g., 100-150 µL per well of a 6-well plate) of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Harvesting: Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the tubes at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Protocol 3: Western Blotting for GPX4
-
Sample Preparation: Dilute an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 12-15% polyacrylamide gel. Given the small molecular weight of GPX4 (~22 kDa), a higher percentage gel provides better resolution.[7] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPX4 (e.g., Abcam ab125066) diluted in the blocking buffer.[7] Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove the unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.
Data Interpretation & Expected Results
-
This compound-Treated Samples: The band intensity for GPX4 should be comparable to that of the vehicle-treated control, demonstrating that this compound does not cause significant protein degradation.[1][5]
-
Positive Controls (RSL3/FIN56): A significant decrease in the GPX4 band intensity is expected, confirming that the experimental system can detect GPX4 degradation.[5]
-
Loading Control: The band intensity for the loading control (e.g., β-actin) should be consistent across all lanes, confirming equal protein loading.
By following these protocols, researchers can effectively use Western blotting to verify the specific mechanism of this compound in their cellular models, contributing to a more precise understanding of its role in inducing ferroptosis.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.com]
Application Notes and Protocols for Assessing Mitochondrial Dysfunction Following FINO2 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction: FINO2 (Ferroptosis-Inducing Peroxide) is an endoperoxide-containing 1,2-dioxolane compound that triggers a non-apoptotic form of regulated cell death known as ferroptosis.[1][2] Its mechanism of action is distinct from other classical ferroptosis inducers like erastin (B1684096) or RSL3.[3][4] this compound initiates ferroptosis through a dual mechanism: the indirect inactivation of glutathione (B108866) peroxidase 4 (GPX4) and the direct oxidation of intracellular iron (Fe²⁺).[1][5][6] This cascade of events leads to the overwhelming accumulation of lipid peroxides, particularly within mitochondrial membranes, causing profound mitochondrial dysfunction and culminating in cell death.[5][6]
These application notes provide a comprehensive guide with detailed protocols for assessing the key mitochondrial dysfunction markers that arise from this compound exposure. The methodologies outlined below are essential for researchers investigating the mechanism of this compound, developing novel therapeutics targeting ferroptosis, or screening compounds for off-target mitochondrial toxicity.
Mechanism of this compound-Induced Mitochondrial Dysfunction
This compound's unique structure, containing both an endoperoxide moiety and a hydroxyl head group, is critical for its activity.[1] It bypasses the need to deplete glutathione (GSH) and instead initiates a two-pronged attack that converges on lipid peroxidation.[1]
-
Direct Iron Oxidation: this compound directly oxidizes labile ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This process can generate reactive radical species that further propagate lipid peroxidation.[6]
-
Indirect GPX4 Inactivation: this compound leads to the indirect loss of GPX4 enzymatic function.[1][3] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, making it a master regulator of ferroptosis.[5][6] Its inactivation leaves the cell, and particularly the mitochondria, vulnerable to oxidative damage.
This dual action results in the widespread oxidation of lipids, including mitochondria-specific phospholipids (B1166683) like cardiolipin (B10847521).[1] Oxidized cardiolipin can disrupt the integrity of the inner mitochondrial membrane, impair the function of the electron transport chain (ETC), and contribute to the opening of the mitochondrial permeability transition pore (mPTP), leading to catastrophic mitochondrial failure.[7][8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data derived from studies assessing the effects of this compound on various cellular and mitochondrial parameters.
Table 1: Lipid Peroxidation Markers
| Assay | Cell Line | Treatment | Fold Change vs. Control | Reference |
|---|---|---|---|---|
| C11-BODIPY (581/591) | HT-1080 | This compound (10 µM, 6h) | ~8-10 fold increase | [5] |
| TBARS (MDA levels) | HT-1080 | This compound (10 µM, 6h) | ~4-5 fold increase | [1][5] |
| Oxidized PE Species | HT-1080 | This compound (10 µM, 6h) | Significant Increase | [5] |
| Oxidized Cardiolipin | HT-1080 | this compound (10 µM, 6h) | Significant Increase |[1] |
Table 2: Mitochondrial Function Parameters
| Assay | Cell Line | Treatment | Observation | Reference |
|---|---|---|---|---|
| GPX4 Activity | HT-1080 | This compound (10 µM) | Decreased activity | [1][5] |
| Mitochondrial Respiration (OCR) | HepG2 | Mitochondrial Toxin | Dose-dependent reduction | [10] |
| Mitochondrial Membrane Potential (ΔΨm) | PC12 | Oxidative Stress | Significant loss | [11] |
| Cell Viability | BJ-ELR | this compound (10 µM, 24h) | ~80-90% decrease |[2] |
Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
Principle: The fluorescent probe C11-BODIPY 581/591 is a lipophilic dye that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm).[2][5] This shift can be quantified by flow cytometry to measure the extent of lipid peroxidation.
Materials:
-
C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer with 488 nm and 561 nm lasers
Procedure:
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% ethanol) for the specified duration (e.g., 6 hours). Include positive controls like RSL3 or erastin if desired.
-
Probe Loading: One hour before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 2.5 µM. Incubate at 37°C, 5% CO₂ for 30-60 minutes.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize trypsin with medium containing 10% FBS and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of ice-cold PBS. Keep samples on ice and protected from light.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect emissions in the green channel (e.g., 530/30 nm filter, FITC channel).
-
The increase in green fluorescence intensity is indicative of lipid peroxidation.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: The TBARS assay is a well-established method for detecting lipid peroxidation by measuring malondialdehyde (MDA), a natural byproduct of lipid degradation.[1][5] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.
Materials:
-
TBA reagent (Thiobarbituric acid in an appropriate buffer)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent new lipid peroxidation during the assay
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer containing an antioxidant like BHT.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 200 µL of TCA solution to precipitate proteins.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 200 µL of TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink solution at 532 nm.
-
Prepare a standard curve using the MDA standard to calculate the concentration of MDA in the samples.
-
-
Data Analysis: Normalize the MDA concentration to the protein concentration of each sample. Express results as nmol MDA/mg protein.
Protocol 3: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
Principle: Mitochondrial respiration, or the oxygen consumption rate (OCR), is a key indicator of mitochondrial function.[10][12] Instruments like the Seahorse XF Analyzer measure OCR in real-time in live cells. By sequentially injecting pharmacological inhibitors of the electron transport chain (ETC), different parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13]
Materials:
-
Seahorse XF Analyzer (or similar instrument) and associated cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment (Acute):
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the injection ports of the sensor cartridge.
-
Load the this compound compound into the first injection port to measure the acute effect on OCR.
-
-
Assay Execution:
-
Calibrate the sensor cartridge and load the cell plate into the Seahorse XF Analyzer.
-
The instrument will perform cycles of mixing, waiting, and measuring to determine baseline OCR.
-
Injection 1 (this compound): this compound is injected, and subsequent OCR measurements reveal its immediate impact on basal respiration.
-
Injection 2 (Oligomycin): Oligomycin is injected to inhibit ATP synthase. The resulting drop in OCR represents the portion of respiration linked to ATP production.
-
Injection 3 (FCCP): FCCP, an uncoupler, is injected to disrupt the proton gradient and induce the maximum respiratory rate. This reveals the spare respiratory capacity.
-
Injection 4 (Rotenone & Antimycin A): A mixture of these inhibitors is injected to completely shut down the ETC. The remaining OCR is due to non-mitochondrial processes.
-
-
Data Analysis: The instrument's software calculates the various respiratory parameters based on the changes in OCR after each injection. Data is typically normalized to cell number or protein content per well.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cardiolipin Structure and Oxidation Are Affected by Ca2+ at the Interface of Lipid Bilayers [frontiersin.org]
- 8. Does Oxidation of Mitochondrial Cardiolipin Trigger a Chain of Antiapoptotic Reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free radical oxidation of cardiolipin: chemical mechanisms, detection and implication in apoptosis, mitochondrial dysfunction and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining FINO2 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
FINO2 is an endoperoxide-containing small molecule that has been identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[2] The mechanism of this compound involves the indirect inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, and the direct oxidation of intracellular iron.[2] This dual mechanism of action makes this compound a compelling candidate for combination therapies in cancer, particularly in tumors that have developed resistance to conventional chemotherapy agents that typically induce apoptosis.
The rationale for combining this compound with traditional chemotherapy lies in the potential for synergistic cytotoxicity. By inducing a distinct cell death pathway, this compound may be effective against cancer cells that are resistant to apoptosis-inducing drugs. Furthermore, the increased oxidative stress caused by this compound could potentially sensitize cancer cells to the DNA-damaging or microtubule-disrupting effects of other chemotherapeutic agents. These application notes provide an overview of the preclinical rationale and detailed protocols for investigating the combination of this compound with various chemotherapy agents.
Rationale for Combination Therapy
Preclinical studies have demonstrated that inducing ferroptosis can enhance the efficacy of conventional chemotherapeutic agents. While direct studies combining this compound with many common chemotherapy drugs are not yet widely published, research on other ferroptosis inducers provides a strong basis for this therapeutic strategy.
-
Overcoming Resistance: Many cancers develop resistance to chemotherapy by upregulating anti-apoptotic proteins. Since ferroptosis is a distinct cell death pathway, this compound can bypass these resistance mechanisms.[3]
-
Synergistic Effects: The combination of a ferroptosis inducer with a traditional chemotherapy agent can lead to enhanced cancer cell killing. For example, the ferroptosis inducer erastin (B1684096) has been shown to act synergistically with cisplatin (B142131) in non-small cell lung cancer cells.[4][5] Similarly, combining ferroptosis inducers with gemcitabine (B846) has shown promise in overcoming resistance in pancreatic cancer.[6][7]
-
Targeting Different Cellular Processes: this compound targets lipid metabolism and iron homeostasis, while many chemotherapy drugs target DNA replication (e.g., cisplatin, doxorubicin), or microtubule stability (e.g., paclitaxel). This multi-pronged attack can be more effective at eliminating cancer cells.
Quantitative Data on Combining Ferroptosis Inducers with Chemotherapy
While specific data for this compound in combination with the following chemotherapy agents is limited in publicly available literature, the tables below summarize the synergistic effects observed with other ferroptosis inducers. This data provides a strong rationale for conducting similar studies with this compound.
Table 1: Synergistic Effects of Ferroptosis Inducers with Platinum-Based Agents (e.g., Cisplatin)
| Cell Line | Ferroptosis Inducer | Chemotherapy Agent | Observation | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | PRLX93936 (Erastin Analog) | Cisplatin | Synergistic cytotoxicity, increased ROS, lipid peroxidation, and Fe2+ levels. | [4] |
| Head and Neck Cancer (Cisplatin-Resistant) | Erastin, Sulfasalazine | Cisplatin | Sensitized resistant cells to cisplatin in vitro and in vivo. | [3] |
| Cervical Cancer | Brequinar (DHODH inhibitor) | Cisplatin | Synergistic induction of ferroptosis in vitro and in vivo. | [8] |
Table 2: Synergistic Effects of Ferroptosis Inducers with Anthracyclines (e.g., Doxorubicin)
| Cell Line/Model | Ferroptosis Inducer/Modulator | Chemotherapy Agent | Observation | Reference |
| 4T1 Murine Breast Cancer | Fe-Doxorubicin Nanoformulation | Doxorubicin | Synergistic ferroptotic and apoptotic cell death. | [9] |
| Murine Model | Doxorubicin (as ferroptosis inducer) | - | Doxorubicin itself can induce ferroptosis, which contributes to its cardiotoxicity. | [10] |
Table 3: Synergistic Effects of Ferroptosis Inducers with Taxanes (e.g., Paclitaxel)
| Cell Line | Ferroptosis Inducer/Modulator | Chemotherapy Agent | Observation | Reference |
| Cervical Cancer (C-33A, HeLa) | Propofol | Paclitaxel (B517696) | Synergistic cytotoxicity, enhanced ferroptosis. | [11] |
| NCI-H446, M059K | Iron Oxide Nanoparticles | Paclitaxel | Synergistic induction of ferroptosis via the autophagic pathway. | [12] |
Table 4: Synergistic Effects of Ferroptosis Inducers with Topoisomerase Inhibitors (e.g., Etoposide)
| Cell Line | Ferroptosis Inducer | Chemotherapy Agent | Observation | Reference |
| Estrogen Receptor Positive-Breast Cancer (MCF-7) | Erastin | Etoposide | Synergistic cytotoxicity, increased oxidative stress and iron accumulation. | [13] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lenalidomide | Etoposide | Synergistic killing of DLBCL cells through ferroptosis pathway. | [14] |
Table 5: Synergistic Effects of Ferroptosis Inducers with Antimetabolites (e.g., Gemcitabine)
| Cell Line | Ferroptosis Inducer/Modulator | Chemotherapy Agent | Observation | Reference |
| Pancreatic Cancer | Erastin, RSL3 | Gemcitabine | Enhanced sensitivity of pancreatic cancer cells to gemcitabine. | [6] |
| Pancreatic Cancer | SLC38A5 Inhibition | Gemcitabine | Sensitized pancreatic cancer cells to gemcitabine via ferroptosis. | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound induces ferroptosis by oxidizing iron and indirectly inhibiting GPX4.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing this compound and chemotherapy combinations in vitro.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for evaluating this compound and chemotherapy in vivo.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel, etoposide, gemcitabine; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Assessment of Ferroptosis Induction
Objective: To confirm that the cell death induced by the combination treatment involves ferroptosis.
Materials:
-
Treated cells from Protocol 1
-
Lipid ROS detection reagent (e.g., C11-BODIPY 581/591)
-
Iron assay kit (e.g., Iron-Glo Assay)
-
GPX4 activity assay kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Lipid ROS Measurement:
-
Treat cells with this compound, the chemotherapy agent, and the combination for a specified time.
-
Incubate the cells with C11-BODIPY 581/591.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify lipid peroxidation.
-
-
Intracellular Iron Measurement:
-
Lyse the treated cells and measure the intracellular labile iron pool using a commercially available iron assay kit according to the manufacturer's instructions.
-
-
GPX4 Activity Assay:
-
Prepare cell lysates from treated cells.
-
Measure GPX4 activity using a commercially available kit that typically measures the rate of NADPH oxidation.
-
Protocol 3: Western Blot Analysis of Key Proteins
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining the expression of key proteins involved in cell death pathways.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-cleaved caspase-3, anti-PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: In Vivo Xenograft Model Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy agent alone, combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare tumor growth rates between the different treatment groups.
-
Analyze the excised tumors by immunohistochemistry or western blotting for markers of proliferation (e.g., Ki-67) and cell death.
-
Assess systemic toxicity by monitoring body weight and observing any adverse effects.
-
Conclusion
The induction of ferroptosis by this compound represents a promising new strategy in cancer therapy. While direct preclinical data on the combination of this compound with many standard chemotherapy agents is still emerging, the strong scientific rationale and supporting evidence from other ferroptosis inducers suggest that such combinations hold significant potential for synergistic antitumor activity. The protocols outlined above provide a comprehensive framework for researchers to systematically evaluate these combinations and elucidate their mechanisms of action, with the ultimate goal of developing more effective cancer treatments.
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of ferroptotic cell death for overcoming cisplatin resistance of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin synergizes with PRLX93936 to induce ferroptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferroptosis: A Novel Anti-tumor Action for Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis: At the Crossroad of Gemcitabine Resistance and Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC38A5 Modulates Ferroptosis to Overcome Gemcitabine Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor microenvironment-activatable Fe-doxorubicin preloaded amorphous CaCO3 nanoformulation triggers ferroptosis in target tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Propofol Augments Paclitaxel-Induced Cervical Cancer Cell Ferroptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron oxide nanoparticles induce ferroptosis via the autophagic pathway by synergistic bundling with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etoposide in combination with erastin synergistically altered iron homeostasis and induced ferroptotic cell death through regulating IREB2/FPN1 expression in estrogen receptor positive-breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing FINO2 Analogs for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic strategy for various diseases, including cancer. FINO2, an endoperoxide-containing 1,2-dioxolane, is a potent inducer of ferroptosis with a unique dual mechanism of action that involves the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron.[1][2][3] This application note provides a comprehensive guide for researchers aiming to develop novel this compound analogs with improved potency and selectivity. We present detailed protocols for the synthesis, screening, and mechanistic evaluation of this compound analogs, along with structured data tables for comparative analysis and visual diagrams of key pathways and workflows.
Introduction
This compound is a second-generation ferroptosis-inducing compound that has shown selective cytotoxicity in engineered cancer cells.[1][2] Unlike first-generation ferroptosis inducers such as erastin (B1684096) and RSL3, this compound does not directly inhibit the cystine/glutamate antiporter (system Xc-) or GPX4.[1][2] Instead, it triggers ferroptosis through a multi-pronged approach: indirect inactivation of GPX4 and direct oxidation of ferrous iron (Fe2+), leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][3] Structure-activity relationship (SAR) studies have revealed that both the endoperoxide moiety and a pendant hydroxyethyl (B10761427) group are critical for the ferroptotic activity of this compound.[1] This unique mechanism and the potential for chemical modification make this compound an attractive scaffold for the development of next-generation ferroptosis-based therapeutics.
These application notes provide researchers with the necessary protocols and information to synthesize, evaluate, and characterize novel this compound analogs, facilitating the discovery of compounds with enhanced therapeutic potential.
Data Presentation: Potency of this compound and Analogs
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and a selection of its analogs in various cell lines. This data provides a quantitative comparison of their potency in inducing cell death.
| Compound | Modification | Cell Line | EC50 (µM) |
| This compound | Parent Compound | BJ-eLR | ~10 |
| HT-1080 | ~10 | ||
| CAKI-1 | ~25 | ||
| Analog 31 | tert-butyl group moved from C-4 to C-3 | BJ-eLR | > 25 |
| Analog 32 | Removal of the polar hydroxyethyl group | BJ-eLR | > 100 |
| Analog 41 | Increased distance between peroxide and hydroxyl | BJ-eLR | > 50 |
| Non-peroxide Analogs | Replacement of the endoperoxide moiety | BJ-eLR | > 100 |
Data compiled from Gaschler et al., 2018.[1]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally involves the formation of a 1,2-dioxolane ring. The following is a generalized workflow based on the supplementary information from Gaschler et al., 2018.[1] Specific modifications to starting materials and reaction conditions will be required to generate diverse analogs.
Workflow for this compound Analog Synthesis
Caption: Generalized workflow for the synthesis of this compound analogs.
Materials:
-
Substituted cyclohexanones (starting material)
-
Lithium diisopropylamide (LDA) or other suitable base
-
Trimethylsilyl chloride (TMSCl)
-
Cobalt(II) acetylacetonate (B107027) (Co(acac)2)
-
Phenylsilane (PhSiH3)
-
Oxygen (O2)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Silyl Enol Ether Formation:
-
Dissolve the starting ketone in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA.
-
After stirring for a specified time, add TMSCl and allow the reaction to warm to room temperature.
-
Work up the reaction and purify the resulting silyl enol ether.
-
-
Cobalt-Catalyzed Peroxidation:
-
Dissolve the silyl enol ether in a suitable solvent.
-
Add Co(acac)2 and PhSiH3.
-
Bubble O2 through the reaction mixture at room temperature for a specified duration.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the crude product by column chromatography to yield the desired this compound analog.
-
Preparation of Stock Solutions
Accurate and consistent preparation of compound stock solutions is critical for reproducible results in cell-based assays.
Materials:
-
This compound or synthesized analog powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated pipettes
Procedure:
-
Calculate the volume of DMSO required to dissolve the entire contents of the vial to a desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of sterile DMSO to the vial containing the compound.
-
Vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20 °C or -80 °C, protected from light.
-
When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1] This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., BJ-eLR, HT-1080)
-
Opaque-walled 96-well plates
-
This compound analogs and control compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well in 100 µL of medium).[1]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Add the desired concentrations of the compounds to the wells (e.g., 5, 10, 25, 50, 100 µM).[1] Include a vehicle control (DMSO) and a positive control if available.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).[1]
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the compound concentration and determine the EC50 value using a suitable software package (e.g., GraphPad Prism).
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells by flow cytometry. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells of interest
-
This compound analogs
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound analog at a concentration known to induce ferroptosis (e.g., 10 µM) for a specified time (e.g., 6 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
-
Staining:
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS containing the C11-BODIPY probe (e.g., 1-2 µM) and incubate for 30 minutes at 37 °C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
-
Data Analysis:
-
Determine the ratio of green to red fluorescence intensity for each cell population. An increase in this ratio indicates an increase in lipid peroxidation.
-
GPX4 Activity Assay (Spectrophotometric)
This protocol is a simplified, spectrophotometric coupled enzyme assay to measure the activity of GPX4 in cell lysates. The activity is determined by monitoring the consumption of NADPH at 340 nm.
Materials:
-
Cell lysates
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 2 mM EDTA)
-
NADPH solution
-
Glutathione Reductase (GR) solution
-
Reduced Glutathione (GSH) solution
-
Phosphatidylcholine hydroperoxide (PCOOH) or cumene (B47948) hydroperoxide (as substrate)
-
UV/Vis spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in the assay buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, GR, and GSH.
-
Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the hydroperoxide substrate (e.g., PCOOH).
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the change in absorbance per minute).
-
GPX4 activity can be expressed as nmol of NADPH consumed per minute per mg of protein.
-
Mandatory Visualizations
This compound-Induced Ferroptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Developing and Evaluating this compound Analogs
Caption: Workflow for the development and evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship of this compound structure and ferroptotic potency.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-BC-K883-M-96T | Glutathione Peroxidase 4 (GPX4) Activity Assay Kit [clinisciences.com]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FINO2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and storage of FINO2, a potent ferroptosis inducer.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for an extended period when stored under the correct conditions. It is recommended to store solid this compound at -20°C.[1][2] Under these conditions, it has a shelf life of at least three to four years.[1][2]
Q2: How should I store this compound once it is in solution?
A2: this compound in solution is less stable than in its solid form and requires colder storage temperatures to maintain its integrity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[2][3] It is crucial to protect solutions of this compound from light.[3] For immediate use, it is always best to use freshly prepared solutions.[4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2][4] When preparing solutions in DMSO, it is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[2]
Q4: Is this compound stable at room temperature or higher?
A4: While not recommended for storage, this compound has shown remarkable thermal stability, with thermogravimetric analysis indicating it is stable up to 150°C.[5][6] For experimental purposes, it is stable when heated to 37°C.[5] However, for shipping, short periods (less than a week) at temperatures higher than the recommended storage temperature should not significantly affect the product's efficacy.
Q5: How stable is this compound in biological media?
A5: this compound has demonstrated high stability in both human and mouse plasma, as well as in human liver microsomes.[5]
Q6: Does the pH of the environment affect this compound stability?
A6: this compound is stable across a range of pH levels, including acidic conditions that mimic the environment within lysosomes and basic conditions.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no this compound activity in my experiment. | Improper storage of this compound stock solution. | Ensure stock solutions are aliquoted and stored at -80°C for long-term or -20°C for short-term storage, protected from light. Avoid repeated freeze-thaw cycles.[2][3] |
| Degradation of this compound due to the presence of ferrous iron. | This compound is known to be degraded by ferrous iron (Fe²⁺) as part of its mechanism of action.[5][7][8] Prepare fresh solutions and add this compound to your experimental system last, if possible. | |
| Use of old or non-anhydrous DMSO for solubilization. | Use fresh, high-quality, anhydrous DMSO to ensure optimal solubility and stability of this compound.[2] | |
| Unexpected precipitation of this compound in my aqueous buffer. | Low aqueous solubility of this compound. | This compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent like DMSO and then dilute it to the final concentration in your aqueous experimental medium. |
| Inconsistent results between experiments. | Inconsistent this compound concentration due to improper handling. | Before use, allow the vial of this compound solution to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation. Ensure thorough mixing after dilution. |
Quantitative Stability Data
Solid this compound Storage Stability
| Storage Temperature | Shelf Life | Source |
| -20°C | ≥ 4 years | Cayman Chemical[1] |
| -20°C | 3 years | Selleck Chemicals[2] |
This compound Solution Storage Stability
| Storage Temperature | Solvent | Shelf Life | Source |
| -80°C | DMSO | 1 year | Selleck Chemicals[2] |
| -80°C | Not specified | 6 months | MedchemExpress[3] |
| -20°C | Not specified | 1 month | MedchemExpress[3], Selleck Chemicals[2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in the Presence of Ferrous Iron by ¹H-NMR
This protocol is adapted from the methodology described in Gaschler et al., 2018.[5]
Objective: To monitor the degradation of this compound in the presence of ferrous iron (FeSO₄·7H₂O) using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
Materials:
-
This compound
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
NMR tubes
-
¹H-NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CD₃CN).
-
Prepare a stock solution of FeSO₄·7H₂O in D₂O.
-
In an NMR tube, combine the this compound solution and the FeSO₄·7H₂O solution. A typical solvent ratio would be 1:1 CD₃CN:D₂O.
-
Acquire a ¹H-NMR spectrum of the mixture immediately after preparation (t=0).
-
Incubate the NMR tube at a controlled temperature (e.g., room temperature or 37°C).
-
Acquire subsequent ¹H-NMR spectra at various time points (e.g., 1, 4, 12, 24 hours).
-
Analyze the spectra to monitor the disappearance of the characteristic peaks of this compound and the appearance of new peaks corresponding to degradation products. The degradation is indicated by the diminishing signals of the intact this compound molecule.[7][8]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
troubleshooting FINO2 precipitation in cell culture media
Welcome to the technical support center for FINO2, a potent inducer of ferroptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments and avoiding common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Ferroptosis-Inducing Nitrogen Oxide 2) is a small molecule that belongs to the 1,2-dioxolane class of organic peroxides. It is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] this compound's mechanism of action is distinct from other ferroptosis inducers like erastin (B1684096) or RSL3.[2][3] It works through a dual mechanism:
-
Indirect GPX4 Inactivation: this compound indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that reduces lipid hydroperoxides.[1][2][3] This is not a direct inhibition of the GPX4 active site but rather a loss of its enzymatic function.[2]
-
Direct Iron Oxidation: this compound directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[1][2][3] This process contributes to the generation of reactive oxygen species that drive lipid peroxidation.
Q2: What is the recommended solvent and storage for this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is poorly soluble in aqueous solutions like water or PBS. For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
| Solvent | Reported Solubility |
| DMSO | 30 mg/mL to 51 mg/mL |
| Ethanol | 30 mg/mL to 51 mg/mL |
| Water | Insoluble |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Data compiled from multiple sources.
Storage of Stock Solutions:
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protect from light.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO stock.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. The primary reason is "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution. Other contributing factors can include:
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit in the aqueous environment.
-
Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of this compound.
-
High Final DMSO Concentration: While counterintuitive, a high final concentration of DMSO (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[4]
-
Interactions with Media Components: Components in the media, such as salts or proteins in Fetal Bovine Serum (FBS), can interact with this compound and affect its solubility.
Q4: What does this compound precipitation look like?
This compound precipitation can manifest in a few ways:
-
Visible particles: You may see small, crystalline, or amorphous particles floating in the medium or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The medium may appear cloudy or hazy immediately upon addition of this compound or after some time in the incubator. This can sometimes be mistaken for bacterial or fungal contamination.
-
Flocculent precipitate: In some cases, a "fluffy" or cloud-like precipitate may form around cell aggregates, especially at high concentrations.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately when the this compound stock solution is added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock in the aqueous medium causes the hydrophobic this compound to "crash out" of solution. | Perform a serial dilution. Create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium before adding it to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| High Final Concentration | The final working concentration of this compound exceeds its solubility limit in the cell culture medium. | Reduce the final concentration. If experimentally feasible, lower the working concentration of this compound. Determine the maximum soluble concentration with a solubility test in your specific medium. |
| Cold Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. | Use pre-warmed medium. Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution. |
| High DMSO in Final Solution | A high percentage of DMSO in the final culture volume can be toxic to cells and may not prevent precipitation. | Minimize final DMSO concentration. Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a more dilute stock solution of this compound in DMSO. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Issue 2: Delayed Precipitation in the Incubator
Problem: The medium with this compound is clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation of water from the culture medium in the incubator increases the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification. Maintain a humidified environment in the incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment can cause temperature cycling, which may affect compound solubility. | Minimize handling. Reduce the frequency and duration of time that culture vessels are outside the incubator. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins in the medium, especially in serum-containing media, to form insoluble complexes over time. | Assess stability. If delayed precipitation is a persistent issue, you may need to assess the stability of this compound in your specific medium over your experimental time course. Consider preparing fresh this compound-containing media for longer experiments and replacing it periodically. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to shift over time, which could potentially affect the stability and solubility of this compound, although it is reported to be stable at various pH levels.[1] | Monitor media pH. Ensure the medium is properly buffered and that the color of the phenol (B47542) red indicator does not indicate a significant pH shift. Change the medium if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound from a 10 mM stock in DMSO, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare Intermediate Dilution (100x Final Concentration):
-
In a sterile tube, add 99 µL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by pipetting up and down or flicking the tube to create a 100 µM intermediate solution. Visually inspect for any signs of precipitation.
-
-
Prepare Final Working Solution:
-
In a separate sterile tube containing the final volume of pre-warmed medium for your experiment (e.g., 990 µL for a final volume of 1 mL), add 10 µL of the 100 µM intermediate solution.
-
Gently mix the final solution. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
Treat Cells:
-
Use the freshly prepared working solution to treat your cells immediately.
-
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol provides a method to measure lipid peroxidation, a key indicator of ferroptosis, in response to this compound treatment using the fluorescent probe C11-BODIPY 581/591.[2][6][7]
Materials:
-
Cells of interest plated in a suitable culture vessel (e.g., 96-well plate, 12-well plate)
-
This compound working solution
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 6-24 hours).[1][2]
-
C11-BODIPY Staining:
-
Prepare a working solution of C11-BODIPY 581/591 in culture medium at a final concentration of 1-10 µM.
-
Remove the this compound-containing medium from the cells.
-
Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging and Analysis:
-
Add fresh PBS or culture medium to the cells.
-
Image the cells using a fluorescence microscope with filters for both the oxidized (green fluorescence, ~488 nm excitation / ~510 nm emission) and reduced (red fluorescence, ~581 nm excitation / ~591 nm emission) forms of the probe.[6]
-
An increase in the green/red fluorescence intensity ratio indicates an increase in lipid peroxidation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abpbio.com [abpbio.com]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing FINO2 Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of FINO2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, endoperoxide-containing small molecule that selectively induces a form of regulated cell death called ferroptosis.[1][2][3] Its primary mechanism is twofold: it indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4) and directly oxidizes intracellular iron.[4] This dual action leads to the accumulation of lipid peroxides, ultimately triggering ferroptotic cell death.[4]
Q2: How does this compound differ from other common ferroptosis inducers like erastin (B1684096) and RSL3?
This compound has a distinct mechanism of action compared to other well-known ferroptosis inducers. Unlike erastin, this compound does not inhibit the cystine/glutamate antiporter (system Xc-), and unlike RSL3, it does not directly bind to and inhibit the active site of GPX4.[4] Instead, this compound's ability to both indirectly target GPX4 and oxidize iron makes it a unique tool for studying ferroptosis.[4]
Q3: What are the known "off-target" effects of this compound?
While this compound is known for its selectivity in inducing ferroptosis over other cell death pathways like apoptosis, researchers should be aware of potential confounding effects.[5] One notable observation is the partial inhibition of this compound-induced cell death by indomethacin (B1671933), a broad-spectrum cyclooxygenase (COX) inhibitor. This effect is not observed with other ferroptosis inducers, suggesting that this compound may interact with pathways that are distinct from the canonical ferroptosis pathway.[5] The precise mechanism of this interaction is still under investigation.
Q4: How can I be sure that the cell death I am observing is ferroptosis and not another form of cell death?
To confirm that the observed cell death is indeed ferroptosis, several key experiments should be performed:
-
Inhibition with ferroptosis-specific inhibitors: Treatment with well-characterized ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 (B1674854) should rescue cells from this compound-induced death.
-
Iron chelation: The use of iron chelators, such as deferoxamine (B1203445) (DFO), should also inhibit cell death, as ferroptosis is an iron-dependent process.
-
Lack of apoptosis markers: Assays for apoptosis markers, such as caspase activation or Annexin V staining, should be negative.
-
Lipid peroxidation: A hallmark of ferroptosis is the accumulation of lipid peroxides, which can be measured using fluorescent probes like C11-BODIPY.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell death assays between experiments. | Cell passage number and density can affect sensitivity to this compound. Inconsistent this compound stock solution preparation. | Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding density. Prepare fresh this compound stock solutions in DMSO and aliquot for single use to avoid freeze-thaw cycles. |
| No or low levels of lipid peroxidation detected after this compound treatment. | This compound concentration is too low. Incubation time is too short. Issues with the lipid peroxidation assay. | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your cell line. Ensure the C11-BODIPY probe is handled correctly (protected from light) and that the flow cytometer is properly calibrated. |
| Cell death is observed, but it is not inhibited by ferrostatin-1. | The observed cell death may not be ferroptosis. The concentration of ferrostatin-1 is insufficient. | Confirm that the cell death is iron-dependent using an iron chelator. Perform control experiments to rule out other cell death pathways. Titrate the concentration of ferrostatin-1 to ensure it is at an effective dose for your experimental system. |
| Unexpected results that may be due to off-target effects. | Potential interaction with cyclooxygenase pathways. | Consider co-treatment with indomethacin as a negative control to assess the contribution of this potential off-target pathway. Analyze downstream markers of the COX pathway. |
Quantitative Data Summary
This compound Potency in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary between different cell lines, reflecting their relative sensitivities to ferroptosis induction.
| Cell Line | Cell Type | Approximate IC50 (µM) | Notes |
| BJ-eLR | Oncogenic Fibroblast | ~10 | More sensitive to this compound-induced ferroptosis. |
| CAKI-1 | Renal Cancer | ~10 | Shows sensitivity to this compound. |
| BJ-hTERT | Immortalized Fibroblast | > 50 | Less sensitive, often used as a non-cancerous control. |
Note: The exact IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration. The data presented here is an approximation based on published dose-response curves.
Effect of Indomethacin on this compound-Induced Cell Death
Indomethacin has been shown to partially inhibit cell death induced by this compound.
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (Lethal Dose) | ~20 |
| This compound + Indomethacin (50 µM) | ~50 |
Note: This table provides a qualitative representation of the observed effect. The degree of inhibition by indomethacin can be dose-dependent.
Experimental Protocols
Protocol 1: Lipid Peroxidation Assessment using C11-BODIPY 581/591 and Flow Cytometry
Objective: To quantify lipid peroxidation in cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) control for the desired time period.
-
C11-BODIPY Staining: a. Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-5 µM in serum-free medium. b. Remove the medium from the cells and wash once with PBS. c. Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting: a. After incubation, wash the cells twice with PBS to remove excess probe. b. Harvest the cells using trypsin-EDTA, and then neutralize with complete medium. c. Centrifuge the cells and resuspend the pellet in PBS for flow cytometry analysis.
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer. b. Lipid peroxidation is indicated by a shift in the fluorescence emission of C11-BODIPY from red to green. c. Set up appropriate gates to analyze the live cell population. d. Quantify the percentage of cells with green fluorescence or the mean fluorescence intensity in the green channel.
Protocol 2: In Vitro GPX4 Activity Assay
Objective: To measure the effect of this compound on GPX4 enzyme activity in a cell-free system.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 assay buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide - PCOOH)
-
This compound
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the GPX4 enzyme on ice.
-
Assay Setup: a. In a 96-well plate, add the GPX4 assay buffer. b. Add the diluted recombinant GPX4 enzyme to each well. c. Add different concentrations of this compound or a vehicle control to the respective wells. d. Include a positive control (e.g., a known GPX4 inhibitor like RSL3) and a no-enzyme control.
-
Reaction Initiation: a. Prepare a reaction mix containing GSH and GR. b. Add the GSH/GR mix to all wells. c. Add NADPH to all wells. d. Initiate the reaction by adding the phospholipid hydroperoxide substrate.
-
Measurement: a. Immediately place the plate in a plate reader and measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: a. Calculate the rate of NADPH consumption for each condition. b. The rate of decrease in absorbance is proportional to the GPX4 activity. c. Determine the percentage of GPX4 inhibition by this compound at different concentrations.
Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: General experimental workflow for studying this compound effects.
References
FINO2 Technical Support Center: Optimizing Treatment Duration for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of FINO2 for maximal ferroptotic induction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inducer of ferroptosis, a form of iron-dependent, oxidative cell death.[1][2][3] Its mechanism is distinct from other ferroptosis inducers. It works through a dual action: indirectly inhibiting the enzyme glutathione (B108866) peroxidase 4 (GPX4) and directly oxidizing ferrous iron (Fe2+) to ferric iron (Fe3+).[4] This leads to an accumulation of lipid peroxides, ultimately triggering cell death.[2][3][5]
Q2: How does this compound differ from other ferroptosis inducers like erastin (B1684096) and RSL3?
A2: Unlike erastin, which inhibits the system xc- cystine/glutamate antiporter, or RSL3, which directly binds to and inhibits GPX4, this compound does not directly target these components.[5][6] Instead, it indirectly causes a loss of GPX4 enzymatic function and promotes iron oxidation, representing a distinct class of ferroptosis inducers.[5]
Q3: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?
A3: A common starting concentration for this compound is 10 µM.[3][5] The treatment duration is highly dependent on the cell type and the specific endpoint being measured. For initial experiments, a time course study is recommended. Typically, lipid peroxidation can be detected as early as 6 hours, while significant cell death is often observed at 24 to 48 hours.[1][2][5]
Q4: How can I determine the optimal treatment duration for my specific cell line?
A4: The optimal treatment duration should be determined empirically for each cell line and experimental goal. A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and measuring your endpoint of interest (e.g., cell viability, lipid peroxidation) at multiple time points (e.g., 2, 4, 6, 8, 12, 24, 48 hours).
Q5: What are the key readouts to measure the effect of this compound over time?
A5: Key readouts include:
-
Lipid Peroxidation: This is an early event in ferroptosis. Assays using probes like C11-BODIPY can detect lipid ROS accumulation, often peaking around 6 hours post-treatment.[1][5]
-
Cell Viability: Assays such as CellTiter-Glo® or MTT can be used to measure cell death, which is typically significant at 24 to 48 hours.[5]
-
GPX4 Activity: You can measure the enzymatic activity of GPX4 from cell lysates at different time points to understand the kinetics of its indirect inhibition by this compound.[2][5]
Q6: Is this compound stable in cell culture media?
A6: While specific stability data for this compound in various media is not extensively published, it is a stable compound at varying pH levels.[2][3] However, like many small molecules, its stability can be affected by factors such as temperature, light exposure, and components in the serum. For long-term experiments, it is advisable to prepare fresh solutions and consider the potential for degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low induction of cell death | 1. Sub-optimal treatment duration: The incubation time may be too short for significant cell death to occur. | 1. Perform a time-course experiment: Extend the treatment duration up to 48 or 72 hours, measuring viability at multiple time points. |
| 2. Cell line is resistant to ferroptosis: Some cell lines have intrinsic resistance mechanisms. | 2. Confirm ferroptosis pathway integrity: Use a positive control like RSL3. Consider co-treatment with agents that increase iron availability (e.g., ferric ammonium (B1175870) citrate) or inhibit antioxidant pathways. | |
| 3. This compound degradation: The compound may have degraded in the media during a long incubation. | 3. Prepare fresh this compound solutions for each experiment. For very long incubations, consider replenishing the media with fresh this compound. | |
| High variability between replicates | 1. Inconsistent cell seeding density: Variations in cell number can affect the response to treatment. | 1. Ensure uniform cell seeding: Use a cell counter for accurate seeding and allow cells to adhere and stabilize before treatment. |
| 2. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the compound. | 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Early signs of lipid peroxidation but no subsequent cell death | 1. Cellular repair mechanisms: Cells may be effectively repairing the lipid damage. | 1. Increase this compound concentration: Perform a dose-response experiment to find a more effective concentration. |
| 2. Insufficient iron: The intracellular labile iron pool may be a limiting factor. | 2. Supplement with iron: Co-treat with a source of iron like ferric ammonium citrate (B86180) to enhance the ferroptotic effect.[1] | |
| Unexpected cell death in control (DMSO) group | 1. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Lower DMSO concentration: Ensure the final DMSO concentration in the media is typically ≤ 0.1%. |
| 2. Contamination: Bacterial or fungal contamination can cause cell death. | 2. Check for contamination: Visually inspect cultures and perform routine mycoplasma testing. |
Data Presentation
Table 1: Summary of Experimental Time Points for this compound Treatment from Literature
| Parameter Measured | Cell Line(s) | This compound Concentration | Time Point(s) | Reference |
| Lipid Peroxidation (C11-BODIPY) | HT-1080 | 10 µM | 6 hours | [5] |
| Oxidative Stress (CellROX Green) | RS4;11 | Not specified | 6 hours | [1] |
| Cell Viability | HT-1080 | 10 µM | 24 hours | [5] |
| Cell Viability | BJ-eLR, BJ-hTERT | Various | 48 hours | [5] |
| GPX4 Activity | HT-1080 | Not specified | Varied time points to monitor kinetics | [2][5] |
| TBARS Accumulation | HT-1080 | 10 µM | 6 hours | [5] |
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration
This protocol provides a general framework for a time-course experiment to determine the optimal treatment duration of this compound for inducing ferroptosis in a specific cell line.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (prepare a stock solution in DMSO)
-
96-well cell culture plates (clear bottom for microscopy, white or black for luminescence/fluorescence assays)
-
Reagents for your chosen endpoint assay (e.g., CellTiter-Glo®, C11-BODIPY, or similar)
-
Plate reader, flow cytometer, or fluorescence microscope
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control (DMSO in medium at the same final concentration).
-
Carefully remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Time-Course Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At each designated time point (e.g., 2, 4, 6, 8, 12, 24, 48 hours), remove a set of wells for analysis.
-
-
Endpoint Measurement:
-
For Cell Viability (e.g., CellTiter-Glo®):
-
At each time point, equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
For Lipid Peroxidation (e.g., C11-BODIPY with flow cytometry):
-
At each time point, harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Stain the cells with C11-BODIPY according to the manufacturer's instructions (e.g., 1-5 µM for 15-30 minutes at 37°C).
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence in the appropriate channel (e.g., FITC channel for oxidized C11-BODIPY).
-
-
-
Data Analysis:
-
For viability assays, normalize the data to the vehicle control at each time point and plot cell viability (%) against time (hours).
-
For lipid peroxidation assays, quantify the percentage of fluorescently positive cells or the mean fluorescence intensity and plot this against time.
-
The optimal treatment duration will be the time point that gives the desired maximal effect for your specific research question (e.g., the peak of lipid peroxidation or the point of significant cell death).
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FINO2 Ferroptosis Experiments: A Technical Support Guide
Welcome to the technical support center for FINO2-induced ferroptosis experiments. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ferroptosis?
This compound (Ferroptosis-Inducing Nitrogen Oxide 2) is a small molecule containing an endoperoxide 1,2-dioxolane moiety that triggers ferroptosis, a form of iron-dependent regulated cell death.[1][2][3] Unlike other common ferroptosis inducers, this compound has a dual mechanism of action:
-
Indirect GPX4 Inactivation: It leads to the loss of enzymatic function of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1][2][4] This inactivation is indirect and does not involve direct binding to the GPX4 active site or depletion of the GPX4 protein.[1][2][5]
-
Direct Iron Oxidation: this compound directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which contributes to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2][4]
This multi-pronged mechanism makes this compound a unique tool for studying ferroptosis.[1][2]
Q2: What are the essential positive and negative controls for a this compound experiment?
To ensure the observed cell death is indeed ferroptosis induced by this compound, a panel of controls is crucial.
| Control Type | Compound | Mechanism of Action | Expected Outcome with this compound |
| Positive Control (Ferroptosis Inducers) | Erastin (B1684096) | Inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion and subsequent GPX4 inactivation.[6][7] | Induces cell death, which should be rescuable by ferroptosis inhibitors. |
| RSL3 (RAS-selective lethal 3) | Directly inhibits GPX4.[2][4] | Induces cell death, which should be rescuable by ferroptosis inhibitors. | |
| Negative Control (Ferroptosis Inhibitors) | Ferrostatin-1 (Fer-1) | A lipophilic radical-trapping antioxidant that prevents the accumulation of lipid peroxides.[2][8] | Suppresses this compound-induced cell death. |
| Liproxstatin-1 | A potent radical-trapping antioxidant that inhibits ferroptosis.[6][8] | Suppresses this compound-induced cell death. | |
| Deferoxamine (DFO) | An iron chelator that reduces the availability of intracellular iron.[2][6][9] | Suppresses this compound-induced cell death, confirming iron dependency. | |
| Negative Control (Other Cell Death Inhibitors) | z-VAD-FMK | A pan-caspase inhibitor that blocks apoptosis.[2] | Does not suppress this compound-induced cell death. |
| Necrostatin-1 | An inhibitor of necroptosis.[2] | Does not suppress this compound-induced cell death. |
Q3: How does this compound's mechanism differ from other ferroptosis inducers like erastin and RSL3?
The key distinction lies in their primary targets.
| Inducer | Primary Mechanism of Action |
| This compound | Indirectly inactivates GPX4 and directly oxidizes iron.[1][2][4] |
| Erastin | Inhibits system Xc-, leading to GSH depletion and indirect GPX4 inactivation.[6][7] |
| RSL3 | Directly binds to and inhibits GPX4.[2][4] |
These different mechanisms can lead to variations in the kinetics and magnitude of lipid peroxidation and cell death.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cell death observed with this compound treatment. | Inactive this compound compound: this compound solutions may be unstable over long periods. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -80°C for long-term use and -20°C for short-term use, protected from light.[10] |
| Cell line is resistant to ferroptosis: Some cell lines have intrinsic resistance mechanisms. | Use a known ferroptosis-sensitive cell line like HT-1080 as a positive control.[2] | |
| Incorrect this compound concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. | |
| High background cell death in the vehicle control. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). |
| Poor cell health: Unhealthy cells are more susceptible to stress. | Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. | |
| Ferroptosis inhibitors (e.g., Fer-1, DFO) do not rescue this compound-induced cell death. | Inhibitor concentration is too low: Insufficient inhibitor may not be able to counteract the effects of this compound. | Perform a dose-response experiment for the inhibitor to find the optimal protective concentration. |
| Cell death is not ferroptosis: this compound might be inducing another form of cell death in your specific experimental system. | Include a comprehensive set of cell death inhibitors (for apoptosis, necroptosis) to rule out other pathways. Also, measure hallmarks of ferroptosis like lipid peroxidation. | |
| Inconsistent results between experiments. | Variability in cell culture: Passage number, cell density, and media components can affect ferroptosis sensitivity. | Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and ensure consistent seeding densities. |
| Variability in reagent preparation: Inconsistent concentrations of this compound or inhibitors. | Prepare fresh reagents and use precise pipetting techniques. |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to quantify cell viability following treatment with this compound and controls.
-
Materials:
-
Cells of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well plates
-
This compound, positive and negative control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound and control compounds (e.g., this compound with Fer-1, this compound with DFO, Erastin). Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24-48 hours).[2]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
2. Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay measures lipid peroxidation, a key hallmark of ferroptosis.
-
Materials:
-
Cells of interest (e.g., HT-1080)
-
6-well plates
-
This compound and control compounds
-
C11-BODIPY™ 581/591 dye (Thermo Fisher Scientific)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.[2]
-
Treat cells with this compound, with or without ferroptosis inhibitors like DFO, for the desired time (e.g., 6 hours).[2]
-
Harvest the cells (e.g., by trypsinization) and wash them with a suitable buffer like PBS.
-
Resuspend the cells in a buffer containing the C11-BODIPY™ dye at the manufacturer's recommended concentration.
-
Incubate the cells with the dye for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. The oxidized form of the dye will emit a signal in the green channel (e.g., FITC), while the reduced form will emit in the red channel (e.g., PE-Texas Red). An increase in the green signal indicates lipid peroxidation.
-
Visualizing this compound's Mechanism and Experimental Design
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Compound for Ferroptosis (150 mg) - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis-Like Death Induction in Saccharomyces cerevisiae by Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis - Wikipedia [en.wikipedia.org]
- 9. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating FINO2 Solubility for Successful In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with FINO2 solubility for in vivo research. Our aim is to equip you with the necessary information to formulate this compound effectively and conduct successful animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It acts through a unique mechanism involving the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the oxidation of iron.[1][3] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in animal models.
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: Quantitative data on this compound solubility is available from various suppliers. It is crucial to note that these values can serve as a starting point for formulation development.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL to ≥ 100 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Data compiled from multiple sources.
Q3: Are there any established in vivo formulation protocols specifically for this compound?
Q4: What are the general strategies for formulating poorly soluble compounds like this compound for in vivo studies?
A4: Several strategies can be employed to formulate lipophilic drugs for in vivo use. These include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an oil (like corn oil or sesame oil) to dissolve the compound.[5]
-
Lipid-based drug delivery systems (LBDDS): Formulating the drug in lipids, oils, or surfactants to enhance solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
-
Inclusion complexes: Using cyclodextrins to encapsulate the hydrophobic drug molecule and improve its aqueous solubility.
The choice of formulation will depend on the required dose, the route of administration, and the specific animal model being used.
Troubleshooting Guide: this compound Formulation for In Vivo Studies
This guide provides a step-by-step approach to developing a suitable formulation for this compound, drawing parallels from successful strategies with other lipophilic ferroptosis inducers.
Problem: My this compound is not dissolving sufficiently for my desired in vivo concentration.
Potential Solution Workflow:
Caption: Workflow for troubleshooting this compound solubility.
Experimental Protocol: Proposed Co-Solvent Formulation for this compound
This protocol is a suggested starting point based on the successful formulation of the ferroptosis inducer RSL3 for in vivo studies.[4] It is essential to perform a small-scale pilot study to assess the tolerability and efficacy of this formulation in your specific animal model.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the this compound stock solution:
-
In a sterile, amber glass vial, dissolve the required amount of this compound in DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but monitor for any degradation.
-
-
Prepare the final formulation:
-
In a separate sterile vial, add the desired volume of the this compound/DMSO stock solution.
-
Slowly add sterile corn oil to the this compound/DMSO solution while vortexing to achieve the final desired concentration of this compound and a specific DMSO:corn oil ratio (e.g., 1:4 v/v). A common final DMSO concentration in such formulations is 10-20%.
-
Continue to vortex until a clear, homogenous solution is obtained.
-
-
Administration:
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal or subcutaneous injection) immediately after preparation.
-
Always include a vehicle control group in your experiment, which receives the same DMSO/corn oil mixture without this compound.
-
Important Considerations:
-
Toxicity: DMSO can be toxic at high concentrations. It is crucial to keep the final concentration of DMSO in the injected volume as low as possible while maintaining this compound solubility.
-
Stability: Formulations containing DMSO and oil may not be stable over long periods. It is recommended to prepare the formulation fresh on the day of use.[6]
-
Route of Administration: The choice of administration route will influence the formulation requirements and the resulting pharmacokinetic profile of this compound.
This compound Signaling Pathway
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound induces ferroptosis through a dual mechanism that distinguishes it from other ferroptosis inducers like erastin (B1684096) and RSL3.[1][3]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing FINO2 Cytotoxicity in Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) regarding the assessment of FINO2 cytotoxicity in non-cancerous cell lines. This compound is a ferroptosis-inducing agent that has shown selectivity for cancer cells. Understanding its effects on non-cancerous cells is crucial for its development as a potential therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cell death?
A1: this compound induces a specific form of regulated cell death called ferroptosis.[1][2][3] Unlike apoptosis, ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides to lethal levels.[1][2][3] The mechanism of this compound involves two key actions: the indirect inhibition of Glutathione (B108866) Peroxidase 4 (GPX4) and the direct oxidation of iron.[1][2] GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition leads to their accumulation. The direct oxidation of iron by this compound further exacerbates oxidative stress, contributing to the ferroptotic process.
Q2: Is this compound cytotoxic to non-cancerous cell lines?
A2: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells compared to their non-cancerous counterparts.[1][2] For instance, this compound is significantly more potent in the cancerous BJ-eLR cell line than in the isogenic non-cancerous BJ-hTERT human fibroblast cell line.[1][2] This selectivity is a key area of interest for its therapeutic potential.
Q3: What are the expected IC50 values for this compound in non-cancerous cell lines?
A3: While specific IC50 values for a wide range of non-cancerous cell lines are not extensively published, the available data indicates significantly lower cytotoxicity in these lines compared to cancerous ones. For the non-cancerous BJ-hTERT cell line, this compound shows minimal impact on cell viability at concentrations that are lethal to its cancerous counterpart, BJ-eLR. Researchers should determine the IC50 value empirically for their specific non-cancerous cell line of interest.
Q4: What are the key morphological and biochemical hallmarks of this compound-induced ferroptosis?
A4: Key hallmarks of ferroptosis induced by this compound include increased levels of lipid reactive oxygen species (ROS), which can be measured using fluorescent probes like C11-BODIPY. Other indicators include the depletion of glutathione (GSH) and the inactivation of GPX4. Morphologically, cells undergoing ferroptosis may exhibit mitochondrial shrinkage and increased mitochondrial membrane density.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | Cancerous/Non-Cancerous | This compound Potency | Reference |
| BJ-eLR | Human Fibroblast | Cancerous | High | [1],[2] |
| BJ-hTERT | Human Fibroblast | Non-Cancerous | Low | [1],[2] |
Note: This table summarizes the selective effect of this compound. Quantitative IC50 values should be determined experimentally for specific cell lines and conditions.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from studies evaluating this compound potency in BJ-hTERT cells.[4]
Materials:
-
This compound compound
-
Non-cancerous cell line of interest (e.g., BJ-hTERT)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of the solvent used).
-
Carefully remove the medium from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous single-cell suspension before and during plating.
-
Use calibrated pipettes and consistent pipetting techniques.
-
To mitigate edge effects, consider not using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Issue 2: Low Signal or Unexpectedly High Viability with this compound Treatment
-
Possible Cause: The non-cancerous cell line is highly resistant to this compound, suboptimal incubation time, or issues with the this compound compound.
-
Solution:
-
Confirm the identity and health of your cell line.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Verify the concentration and integrity of your this compound stock solution.
-
Issue 3: High Background Signal in Fluorescence-Based Assays for Lipid ROS
-
Possible Cause: Autofluorescence of the compound or cell culture medium, or non-specific probe oxidation.
-
Solution:
-
Include a "compound-only" control (this compound in cell-free media) to measure its intrinsic fluorescence.
-
Use a phenol (B47542) red-free medium during the assay.
-
Ensure the use of a specific lipid ROS probe and include appropriate controls, such as a known antioxidant (e.g., Ferrostatin-1) to confirm the specificity of the signal.
-
Issue 4: Inconsistent Results Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
-
Possible Cause: Different assays measure different cellular parameters. MTT measures metabolic activity, which can be affected by factors other than cell death, while LDH measures membrane integrity.
-
Solution:
-
It is recommended to use multiple assays to confirm cytotoxicity. For ferroptosis, assays that directly measure lipid peroxidation are highly relevant.
-
Understand the mechanism of your assay and how it might be influenced by the specific effects of this compound on cellular metabolism.
-
Mandatory Visualizations
Caption: this compound-induced ferroptosis signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
FINO2 Efficacy and Serum Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of FINO2, a potent inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an endoperoxide-containing 1,2-dioxolane that triggers a form of regulated cell death called ferroptosis.[1] Its mechanism is distinct from other ferroptosis inducers. This compound works through a dual action: it indirectly inhibits the activity of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, and it directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[2][3][4][5] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Q2: How does serum concentration potentially affect the efficacy of this compound in cell culture experiments?
Serum, most commonly Fetal Bovine Serum (FBS), is a complex mixture of proteins, growth factors, minerals, and other components that can significantly influence the outcome of in vitro experiments with this compound. Key factors include:
-
Selenium Content: Serum is a source of selenium, an essential cofactor for the selenoprotein GPX4.[6] Different lots of FBS can have varying concentrations of selenium. Higher selenium levels can lead to increased GPX4 expression, potentially making cells more resistant to this compound-induced ferroptosis.[6][7][8][9][10]
-
Iron Availability: this compound's mechanism is iron-dependent.[3] Serum contains transferrin, the primary iron-transport protein in the blood, which facilitates iron uptake by cells.[1][11][12][13][14] The concentration of transferrin and its iron saturation in the serum can therefore modulate the cellular iron pool and impact the efficacy of this compound.
-
Protein Binding: this compound, as a small molecule, may bind to abundant serum proteins like albumin.[15][16][17][18] This binding can reduce the concentration of free, active this compound available to interact with cells, thereby decreasing its apparent potency.
-
Antioxidant Content: Serum contains various antioxidants that could potentially interfere with the oxidative stress induced by this compound.
Q3: I am observing high variability in my this compound dose-response curves between experiments. What could be the cause?
High variability is a common issue in cell-based assays and can often be attributed to the serum used.
-
Lot-to-Lot Serum Variability: The most likely culprit is the use of different lots of FBS. As mentioned, variations in selenium and other components can significantly alter cellular responses to ferroptosis inducers.[6]
-
Cell Passage Number and Density: Cells at different passage numbers or densities can exhibit varied sensitivity to drug treatment.
-
Inconsistent Experimental Conditions: Ensure all experimental parameters, such as incubation times and reagent concentrations, are kept consistent.
Q4: My cells seem to be more resistant to this compound than published data suggests. Why might this be?
Increased resistance to this compound could stem from several factors related to your cell culture conditions:
-
High Serum Concentration: A higher percentage of serum may lead to increased protein binding of this compound, reducing its effective concentration.[15][16] It could also provide higher levels of protective factors like selenium.[6]
-
High Selenium in FBS Lot: The specific lot of FBS you are using may have a high selenium content, leading to elevated GPX4 expression and consequently, resistance to ferroptosis.[6][7]
-
Cell Line-Specific Resistance: Different cell lines have inherently different sensitivities to ferroptosis.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound, with a focus on serum-related variables.
Issue 1: Inconsistent IC50 Values for this compound
-
Possible Cause: Variation in FBS lots.
-
Troubleshooting Steps:
-
Standardize FBS Lot: Purchase a large batch of a single FBS lot and use it for the entire set of planned experiments.
-
Test New FBS Lots: Before switching to a new lot of FBS, perform a side-by-side comparison with the old lot using a standard this compound concentration to check for significant differences in cell viability.
-
Consider Serum-Free or Reduced-Serum Conditions: If variability persists and is acceptable for your cell model, consider adapting your cells to a serum-free or low-serum medium for the duration of the experiment.
-
Issue 2: Lower than Expected Potency of this compound
-
Possible Cause 1: Binding of this compound to serum proteins.
-
Troubleshooting Steps:
-
Perform a Serum Titration: Test the efficacy of this compound in a range of serum concentrations (e.g., 1%, 2%, 5%, 10%). A leftward shift in the dose-response curve (lower IC50) at lower serum concentrations would suggest that protein binding is a significant factor.[19]
-
Use Serum-Free Media for the Assay: If your cell line can tolerate it, perform the final drug treatment in a serum-free medium. This should be done for a limited time to avoid inducing stress from serum starvation.
-
-
Possible Cause 2: High selenium content in the FBS.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA) for your FBS lot: While not always listed, some manufacturers provide information on the mineral content of their serum.
-
Test Different FBS Lots: Screen several lots of FBS from different suppliers to find one that results in a more expected this compound potency.
-
Supplement with Selenium: As a control, you can test if adding a small amount of sodium selenite (B80905) to a low-selenium medium increases resistance to this compound, confirming the role of selenium in your cell model.
-
Issue 3: High Background in Fluorescence-Based Assays (e.g., Lipid ROS detection)
-
Possible Cause: Autofluorescence from media components.
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: Phenol red is a common source of autofluorescence.
-
Wash Cells Before Measurement: After treating with this compound and before adding the fluorescent probe, wash the cells with Phosphate-Buffered Saline (PBS) to remove any interfering substances from the medium.
-
Run Controls: Always include wells with medium and the fluorescent probe but without cells to measure the background fluorescence of the medium itself. Also, include a "compound-only" control to check for any intrinsic fluorescence of this compound.[20][21]
-
Data Presentation
The following table provides a template for summarizing quantitative data from experiments investigating the effect of serum concentration on this compound efficacy.
Table 1: Effect of Serum Concentration on this compound IC50 Values in [Cell Line Name]
| Serum Concentration (%) | IC50 (µM) ± SD | Fold Change vs. 10% Serum |
| 10 | Enter your data here | 1.0 |
| 5 | Enter your data here | Calculate |
| 2 | Enter your data here | Calculate |
| 1 | Enter your data here | Calculate |
| 0.5 | Enter your data here | Calculate |
IC50 values should be determined from a minimum of three independent experiments.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the impact of serum on this compound efficacy.
1. Cell Viability Assay to Determine IC50
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under different serum conditions.
-
Materials:
-
Cell line of interest
-
Complete growth medium with varying percentages of FBS (e.g., 10%, 5%, 2%, 1%, 0.5%)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Plate reader with luminescence detection
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (e.g., 10% FBS).
-
The next day, remove the medium and replace it with a medium containing the desired serum concentration.
-
Prepare serial dilutions of this compound in the corresponding serum-containing medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add the this compound dilutions to the cells. Include vehicle control (DMSO only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.[22]
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Lipid Peroxidation Assay
-
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) induced by this compound in different serum concentrations.
-
Materials:
-
Cell line of interest
-
Complete growth medium with varying percentages of FBS
-
This compound
-
C11-BODIPY™ 581/591 reagent (or similar lipid peroxidation sensor)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed and treat cells with this compound in different serum concentrations as described in the cell viability protocol.
-
At the end of the treatment period, add the C11-BODIPY™ reagent to the cells at the manufacturer's recommended concentration and incubate for the specified time.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells (if using flow cytometry) or observe them directly under a fluorescence microscope.
-
Quantify the shift in fluorescence (from red to green for C11-BODIPY™) as an indicator of lipid peroxidation.[22][23]
-
3. GPX4 Activity Assay
-
Objective: To assess the effect of this compound on GPX4 activity in cells cultured in different serum conditions.
-
Note: This is an advanced assay typically requiring specialized equipment (LC-MS).
-
General Principle:
-
Culture and treat cells with this compound in media with varying serum concentrations.
-
Prepare cell lysates.
-
Incubate the lysates with a specific GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH).[2][22]
-
Use liquid chromatography-mass spectrometry (LC-MS) to measure the reduction of the substrate, which is indicative of GPX4 activity.[2][4][5][22][24]
-
Visualizations
This compound Signaling Pathway
Caption: this compound induces ferroptosis via iron oxidation and GPX4 inactivation.
Troubleshooting Workflow for Serum-Related Variability
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of selenium content in fetal bovine serum on ferroptosis susceptibility and selenoprotein expression in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selenium Induces Ferroptosis in Colorectal Cancer Cells via Direct Interaction with Nrf2 and Gpx4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 12. Ferroptosis: an iron-dependent cell death form linking metabolism, diseases, immune cell and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transferrin Receptor Is a Specific Ferroptosis Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. rroij.com [rroij.com]
- 19. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. benchchem.com [benchchem.com]
- 22. columbia.edu [columbia.edu]
- 23. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
FINO2 degradation products and their potential activity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the ferroptosis inducer, FINO2. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an endoperoxide-containing 1,2-dioxolane that induces ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2][3] Its mechanism is distinct from other common ferroptosis inducers like erastin (B1684096) and RSL3.[1][2][3] this compound works through a dual mechanism:
-
Indirect inactivation of Glutathione (B108866) Peroxidase 4 (GPX4): this compound leads to a loss of GPX4 enzymatic function, although it does not directly bind to or inhibit the enzyme.[1][2][3]
-
Direct oxidation of iron: this compound directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which can contribute to the generation of reactive oxygen species and subsequent lipid peroxidation.[1][2][4]
Unlike erastin, this compound does not inhibit the system xc⁻ cystine/glutamate antiporter or deplete glutathione (GSH).[1][2]
Q2: What are the key structural features of this compound required for its activity?
A2: The pro-ferroptotic activity of this compound is dependent on two key structural components:
Modification or removal of either of these groups can lead to a significant loss of activity.
Q3: What are the degradation products of this compound and are they active?
A3: this compound is known to degrade in the presence of ferrous iron (FeSO₄).[1][2] The degradation involves the reduction of the peroxide bond. While the exact structures of all degradation products are not fully characterized in the available literature, one known related compound is the reduced form, a triol (referred to as triol 19 in some literature), which is formed by the hydrogenation of the oxygen-oxygen bond.[2] This triol is considered to be inactive, suggesting that the intact endoperoxide form of this compound is responsible for its biological activity.[2] However, it has been hypothesized that in the reducing environment of a cell, this compound could act as a pro-drug, being converted to an active form, though evidence for this is limited.[2]
Q4: How stable is this compound in experimental conditions?
A4: this compound is relatively stable under various conditions. It is stable at varying pH levels and does not readily react with thiols like glutathione.[2] It has also been shown to have high stability in human and mouse plasma and liver microsomes.[2] The primary cause of degradation is the presence of ferrous iron.[1][2]
Q5: Are there any known off-target effects of this compound?
A5: The available scientific literature does not extensively detail specific off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target activities exists. It is recommended to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low induction of cell death with this compound. | 1. Cell line resistance: Not all cell lines are equally sensitive to this compound-induced ferroptosis. 2. Incorrect concentration: The effective concentration of this compound can vary between cell lines. 3. Degradation of this compound: The presence of free iron in the media or on labware can degrade this compound. 4. Presence of ferroptosis inhibitors: Components in the serum or media may have antioxidant properties. | 1. Use a known this compound-sensitive cell line (e.g., HT-1080, BJ-eLR) as a positive control. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. A common starting concentration is 10 µM.[1] 3. Use iron-free media and ensure all labware is thoroughly cleaned. Prepare this compound solutions fresh. 4. Consider using serum-free media during the experiment or co-treatment with a known ferroptosis sensitizer. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation. 2. Inconsistent cell health or density: Variations in cell culture conditions can affect susceptibility to ferroptosis. 3. Contamination with iron. | 1. Aliquot this compound stock solutions and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices, including passage number and seeding density. 3. Ensure a consistent, iron-free experimental setup. |
| This compound induces cell death, but it is not rescued by ferroptosis inhibitors (e.g., ferrostatin-1). | 1. Cell death is occurring through a different pathway: At high concentrations, this compound may induce other forms of cell death. 2. Ineffective concentration of the inhibitor. | 1. Perform experiments to rule out other cell death pathways, such as apoptosis (e.g., using a pan-caspase inhibitor like z-VAD-FMK). This compound-induced cell death should not be rescued by apoptosis or necroptosis inhibitors.[1] 2. Optimize the concentration of the ferroptosis inhibitor. |
| Discrepancies between this compound and other ferroptosis inducers (e.g., erastin, RSL3). | Different mechanisms of action: this compound has a unique mechanism compared to erastin (system xc⁻ inhibitor) and RSL3 (direct GPX4 inhibitor). | Do not expect identical cellular responses. For example, unlike erastin, this compound does not deplete GSH.[1][2] Use these compounds as comparators to highlight the specific effects of this compound. |
Data Presentation
Table 1: Summary of this compound Activity in Different Cell Lines
| Cell Line | Type | This compound Concentration for Effect | Observed Effect | Reference |
| HT-1080 | Fibrosarcoma | 10 µM | Induction of ferroptotic cell death | [1] |
| BJ-eLR | Engineered tumorigenic fibroblasts | Not specified | Selective induction of ferroptosis compared to non-cancerous counterpart | [2] |
| CAKI-1 | Renal cancer | Not specified | Selective induction of ferroptosis | [2] |
| BJ-hTERT | Non-cancerous immortalized fibroblasts | Not specified | Less sensitive to this compound-induced ferroptosis compared to tumorigenic counterpart | [2] |
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol is a general guideline for assessing cell viability after this compound treatment.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cell line of interest
-
Standard cell culture medium and reagents
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Cell Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium in the well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This protocol provides a general method for detecting lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
This compound
-
C11-BODIPY 581/591 dye
-
Cell line of interest
-
6-well plates or other suitable culture vessels
-
Flow cytometer or fluorescence microscope
-
Standard cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentration and for the desired time (e.g., 6 hours).[3] Include appropriate positive (e.g., another ferroptosis inducer) and negative (vehicle) controls.
-
Dye Loading: a. Prepare a working solution of C11-BODIPY 581/591 in a serum-free medium or PBS at a final concentration of 1-10 µM. b. Remove the treatment medium from the cells and wash once with PBS. c. Add the C11-BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Cell Harvesting and Analysis (for Flow Cytometry): a. After incubation with the dye, wash the cells twice with PBS. b. Harvest the cells using trypsin or a cell scraper. c. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS). d. Analyze the cells on a flow cytometer. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (PE or similar). An increase in the green fluorescence signal indicates lipid peroxidation.
-
Analysis (for Fluorescence Microscopy): a. After incubation with the dye, wash the cells twice with PBS. b. Add fresh PBS or imaging buffer to the cells. c. Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Assessing this compound-Induced Lipid Peroxidation
Caption: General experimental workflow for C11-BODIPY lipid peroxidation assay.
Logical Relationship for Troubleshooting this compound Experiments
Caption: Troubleshooting logic for this compound-induced cell death experiments.
References
Validation & Comparative
Validating FINO2-Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FINO2-induced ferroptosis and its validation using the well-characterized ferroptosis inhibitor, ferrostatin-1. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] this compound is a potent inducer of ferroptosis with a unique mechanism of action.[1][2][4] Unlike other common ferroptosis inducers such as erastin (B1684096) or RSL3, this compound does not act by inhibiting the cystine/glutamate antiporter (system Xc-) or by directly inhibiting glutathione (B108866) peroxidase 4 (GPX4).[1][2][3] Instead, this compound initiates ferroptosis through a dual mechanism: the indirect inactivation of GPX4 and the direct oxidation of iron, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4]
Ferrostatin-1 is a potent and selective synthetic antioxidant that functions as a ferroptosis inhibitor.[5][6] It effectively prevents cell death by scavenging lipid peroxyl radicals, thus mitigating the oxidative damage to cellular membranes that is characteristic of ferroptosis.[5][7][8] The ability of ferrostatin-1 to rescue cells from this compound-induced death is a key validation of the ferroptotic nature of this process.
Comparative Analysis of Ferroptosis Inducers
The following table summarizes the key mechanistic differences between this compound and other commonly used ferroptosis inducers.
| Compound | Class | Primary Mechanism of Action | Effect on GPX4 | Effect on Glutathione (GSH) |
| This compound | Endoperoxide | Indirectly inhibits GPX4 and directly oxidizes iron.[1][2][3][4] | Indirect inhibition of enzymatic function.[1][2][3] | Does not directly deplete GSH.[3] |
| Erastin | Class 1 Inducer | Inhibits system Xc-, leading to cysteine deprivation and GSH depletion.[9] | Indirectly inhibited due to GSH depletion.[10] | Depletion.[9][10] |
| RSL3 | Class 2 Inducer | Directly and covalently binds to the active site of GPX4, inhibiting its activity.[9] | Direct inhibition.[9] | No direct effect. |
| FIN56 | - | Induces GPX4 protein degradation and depletes coenzyme Q10.[11] | Protein degradation.[11] | No direct effect. |
Validating this compound-Induced Ferroptosis with Ferrostatin-1: Experimental Data
The following tables present quantitative data from studies validating that this compound induces ferroptosis, which can be reversed by ferrostatin-1.
Table 1: Inhibition of this compound-Induced Cell Death by Ferrostatin-1
| Cell Line | This compound Concentration | Inhibitor | Inhibitor Concentration | Effect on Cell Viability | Reference |
| HT-1080 | 10 µM | Ferrostatin-1 | Dose-dependent | Suppression of cell death.[2] | --INVALID-LINK-- |
| HT-1080 | Lethal Concentration | Ferrostatin-1 | Increasing Concentrations | Reversal of cell death.[11] | --INVALID-LINK-- |
Table 2: Suppression of this compound-Induced Lipid Peroxidation by Ferrostatin-1
| Assay | Cell Line | This compound Concentration | Ferrostatin-1 Concentration | Outcome | Reference |
| C11-BODIPY | HT-1080 | 10 µM | Not specified | Suppression of lipid peroxidation. | --INVALID-LINK-- |
| TBARS | HT-1080 | 10 µM | 2 µM | Suppression of TBARS accumulation.[12] | --INVALID-LINK-- |
| Oxidized PE | HT-1080 | 10 µM | Not specified | Suppression of specific oxidized phosphatidylethanolamine (B1630911) species.[3] | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis Pathway
Caption: Mechanism of this compound-induced ferroptosis.
Ferrostatin-1 Mechanism of Action
Caption: Ferrostatin-1 inhibits ferroptosis by trapping lipid radicals.
Experimental Workflow for Validation
Caption: Workflow for validating this compound-induced ferroptosis with ferrostatin-1.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a multi-well plate at a density that allows for 70-80% confluency at the time of treatment.[13] Allow cells to attach overnight in a standard incubator (37°C, 5% CO2).[13]
-
Compound Preparation: Prepare stock solutions of this compound and ferrostatin-1 in DMSO.[13] On the day of the experiment, dilute the stock solutions to the desired final concentrations in complete cell culture medium.[13]
-
Treatment: Remove the existing medium from the cells and add the medium containing the treatment conditions: vehicle (DMSO), this compound alone, ferrostatin-1 alone, and this compound co-treated with ferrostatin-1.[13]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) before analysis.[13]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Following treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cells by flow cytometry. The oxidation of the C11-BODIPY probe results in a shift in its fluorescence emission from red to green, which can be quantified.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
After treatment, harvest and lyse the cells.
-
Add thiobarbituric acid (TBA) solution to the cell lysates.
-
Incubate the mixture at 95°C for 60 minutes to allow for the reaction between malondialdehyde (a product of lipid peroxidation) and TBA.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the TBARS concentration using a standard curve generated with a malondialdehyde standard.
Western Blot for GPX4
-
Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Normalize the GPX4 band intensity to a loading control such as β-actin or GAPDH.[13]
Conclusion
This compound represents a distinct class of ferroptosis inducers with a dual mechanism of action involving both indirect GPX4 inhibition and direct iron oxidation. The effective rescue from this compound-induced cell death and lipid peroxidation by ferrostatin-1 provides robust validation of its ferroptotic mechanism. The experimental protocols and comparative data provided in this guide offer a framework for researchers to investigate this compound-induced ferroptosis and explore its potential therapeutic applications.
References
- 1. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis: Implications in Diseases and Potential Treatment Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
FINO2 vs. Erastin: A Comparative Guide on Their Effects on Glutathione Levels in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent ferroptosis-inducing compounds, FINO2 and erastin (B1684096), with a specific focus on their distinct impacts on intracellular glutathione (B108866) (GSH) levels. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in cancer biology, neurodegenerative diseases, and other fields where ferroptosis is a critical mechanism.
At a Glance: Key Differences in Mechanism of Action
This compound and erastin, while both potent inducers of ferroptosis, operate through fundamentally different upstream mechanisms concerning glutathione. Erastin is categorized as a class 1 ferroptosis inducer, which directly leads to the depletion of intracellular GSH.[1] In stark contrast, this compound induces ferroptosis without depleting GSH, representing a distinct class of ferroptosis inducers.[1][2]
The primary mechanism of erastin involves the inhibition of the system Xc- cystine/glutamate (B1630785) antiporter.[3][4][5][6] This transporter is crucial for the cellular uptake of cystine, an essential precursor for the synthesis of cysteine and, subsequently, glutathione.[4] By blocking system Xc-, erastin effectively starves the cell of the necessary building blocks for GSH synthesis, leading to its depletion.[4][5][7][8][9][10][11][12] The reduction in GSH levels cripples the cell's antioxidant defense system, primarily by inactivating the glutathione-dependent enzyme GPX4, which is responsible for neutralizing lipid peroxides.[4][6][8]
Conversely, this compound's mechanism bypasses the need for GSH depletion.[1][2][13][14] It initiates ferroptosis through a dual action: the indirect inhibition of GPX4 and the direct oxidation of ferrous iron (Fe2+) to its ferric state (Fe3+).[2][8][13][15] The endoperoxide moiety within the this compound structure is critical for this activity.[15] This multipronged attack on cellular redox homeostasis leads to the accumulation of lipid peroxides and subsequent ferroptotic cell death, all while leaving intracellular glutathione levels unperturbed.[2][15]
Quantitative Data Summary: this compound vs. Erastin on Glutathione Levels
The following table summarizes the quantitative effects of this compound and erastin on intracellular glutathione levels as reported in experimental studies.
| Compound | Cell Line | Concentration | Treatment Time | Effect on Intracellular GSH Levels | Reference |
| Erastin | HT-1080 | 5 µM | 6 hours | ~3-fold decrease | [1][14] |
| HeLa | 2 µM | 24 hours | Significant decrease | [5] | |
| HeLa | 10 µM | 24 hours | Decreased to 1.0% of control | [5] | |
| NCI-H1975 | 2 µM | 24 hours | Significant decrease | [5] | |
| NCI-H1975 | 10 µM | 24 hours | Decreased to 3.2% of control | [5] | |
| Duodenum (in vivo) | Not specified | Not specified | 64% decrease | [11] | |
| Kidneys (in vivo) | Not specified | Not specified | 34% decrease | [11] | |
| Liver (in vivo) | Not specified | Not specified | 43% decrease | [11] | |
| This compound | HT-1080 | 10 µM | 6 hours | No significant change | [1][14] |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and erastin are visualized in the following signaling pathway diagrams.
Caption: Erastin-induced ferroptosis pathway.
Caption: this compound-induced ferroptosis pathway.
Experimental Protocols
This section provides a general methodology for assessing the effects of this compound and erastin on intracellular glutathione levels, based on commonly used assays.
1. Measurement of Intracellular Glutathione (GSH)
This protocol is based on the use of a reactive fluorescent reporter for free thiols.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-1080) in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound, erastin, or vehicle control (e.g., DMSO) for the specified duration (e.g., 6 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer.
-
-
Protein Precipitation:
-
To eliminate non-specific reactivity with cysteine residues on proteins, precipitate the protein fraction of the lysates. This can be achieved by adding a precipitating agent like trichloroacetic acid (TCA) and centrifuging to pellet the protein.
-
-
GSH Quantification:
-
Collect the supernatant containing the small molecule fraction, where GSH is the major thiol.
-
Use a commercially available GSH detection kit (e.g., based on ThiolTracker™ Violet or monochlorobimane) according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence signal to the total protein concentration of the initial lysate to determine the relative GSH levels.
-
2. System Xc- Activity Assay (Glutamate Release)
This assay quantifies the function of the system Xc- transporter by measuring the amount of glutamate released from cells.
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate).
-
Wash the cells and replace the culture medium with a glutamate-free medium.
-
Treat the cells with this compound, erastin, sulfasalazine (B1682708) (as a positive control), or vehicle control for the desired time (e.g., 1 hour).
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well.
-
-
Glutamate Quantification:
-
Use a commercially available glutamate assay kit (e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit) according to the manufacturer's protocol.
-
This assay typically involves an enzymatic reaction that produces a fluorescent or colorimetric product in proportion to the amount of glutamate present.
-
Measure the signal using a plate reader.
-
A decrease in glutamate release in treated cells compared to control cells indicates inhibition of system Xc- activity.
-
Experimental Workflow Diagram
The logical flow of an experiment designed to compare the effects of this compound and erastin on glutathione levels is depicted below.
Caption: Experimental workflow for comparing this compound and erastin.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 9. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Triggers: Unraveling the Mechanisms of GPX4 Inhibition by FINO2 and RSL3 in Ferroptosis
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of ferroptosis inducers is paramount for advancing cancer therapeutics. This guide provides a detailed comparison of two prominent ferroptosis-inducing compounds, FINO2 and RSL3, focusing on their distinct interactions with the central ferroptosis regulator, Glutathione Peroxidase 4 (GPX4).
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer treatment. At the heart of this pathway lies GPX4, a selenoenzyme that detoxifies lipid hydroperoxides. Inhibition of GPX4 is a key strategy to induce ferroptosis in cancer cells. Both this compound and RSL3 effectively trigger ferroptosis by targeting GPX4, yet their modes of action are fundamentally different, leading to distinct cellular responses.
At a Glance: this compound vs. RSL3
| Feature | This compound | RSL3 |
| GPX4 Inhibition | Indirect | Direct, Covalent |
| Mechanism of Action | Dual: Indirect GPX4 inhibition and direct iron oxidation | Covalent binding to the active site of GPX4 |
| Effect on GPX4 Activity | Slower onset of inhibition | Rapid inhibition |
| Glutathione (GSH) Depletion | No | No |
| Primary Cellular Effect | Widespread lipid peroxidation | Accumulation of lipid peroxides |
Delving into the Mechanisms of GPX4 Inhibition
The primary distinction between this compound and RSL3 lies in their interaction with GPX4. RSL3 is a well-established direct and covalent inhibitor of GPX4.[1][2][3][4] It contains a chloroacetamide moiety that forms a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, thereby irreversibly inactivating the enzyme.[2] This direct inhibition leads to a rapid accumulation of toxic lipid peroxides, triggering ferroptotic cell death.[1]
In stark contrast, this compound does not directly bind to or inhibit GPX4.[5][6][7] Its mechanism is more complex, involving a dual action.[6][7] this compound indirectly inhibits GPX4's enzymatic function and, importantly, directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[5][6][7][8] The oxidation of iron is thought to contribute to the generation of reactive oxygen species (ROS), which in turn exacerbates lipid peroxidation, ultimately leading to ferroptosis.[8] This multi-pronged approach distinguishes this compound from classical direct GPX4 inhibitors.
Comparative Efficacy: A Look at the Experimental Data
While comprehensive head-to-head studies are limited, existing data provides insights into the differential effects of this compound and RSL3.
GPX4 Activity
In cellular assays, RSL3 demonstrates a more rapid inhibition of GPX4 activity compared to this compound.[6] However, over time, both compounds can lead to a similar extent of decreased GPX4 activity in cell lysates.[6]
Lipid Peroxidation
This compound has been shown to cause a more rapid onset or a greater overall quantity of lipid peroxidation compared to other ferroptosis inducers like erastin (B1684096).[5][6] In HT-1080 fibrosarcoma cells, both RSL3 and this compound induce lipid peroxidation in the endoplasmic reticulum within two hours of treatment, which is then followed by plasma membrane peroxidation at later time points.[9]
Table 1: Quantitative Comparison of this compound and RSL3 Effects in HT-1080 Cells
| Parameter | This compound | RSL3 | Reference |
| Lipid Peroxidation (C11-BODIPY Oxidation Ratio at 2h in ER) | Significant increase | Significant increase | [9] |
| Lipid Peroxidation (C11-BODIPY Oxidation Ratio at 5h in PM) | Significant increase | Significant increase | [9] |
| Intracellular GSH Levels | No decrease | No decrease | [5][10] |
| GPX4 Protein Abundance (10h treatment) | Minor decrease | Large decrease | [5] |
Cell Viability
The cytotoxic effects of both this compound and RSL3 are dose-dependent and can be rescued by the ferroptosis inhibitor ferrostatin-1 and the iron chelator deferoxamine (B1203445) (DFO), confirming that they induce cell death via ferroptosis.[11]
Table 2: Reported IC50 Values for RSL3 in Various Cancer Cell Lines (24h treatment)
| Cell Line | IC50 (µM) | Reference |
| HCT116 (Colorectal Cancer) | 4.084 | [12] |
| LoVo (Colorectal Cancer) | 2.75 | [12] |
| HT29 (Colorectal Cancer) | 12.38 | [12] |
Note: Comparative IC50 values for this compound in these specific cell lines were not available in the reviewed literature.
Signaling Pathways and Molecular Interactions
The distinct mechanisms of this compound and RSL3 initiate different downstream signaling cascades.
RSL3 Signaling Pathway
RSL3's direct inhibition of GPX4 leads to the accumulation of lipid peroxides, which can be further exacerbated by the activity of lipoxygenases (LOX), such as ALOX15.[13] Knockdown of ALOX15 has been shown to significantly decrease RSL3-induced ferroptosis.[13] This highlights the role of enzymatic lipid peroxidation in the execution of ferroptosis following direct GPX4 inhibition.
This compound Signaling Pathway
This compound's dual mechanism creates a more complex signaling network. By indirectly inhibiting GPX4 and directly oxidizing iron, this compound promotes the generation of lipid peroxides through both enzymatic and non-enzymatic pathways. The oxidation of Fe²⁺ can fuel the Fenton reaction, a major source of highly reactive hydroxyl radicals that drive lipid peroxidation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[14]
Objective: To determine the cytotoxic effects of this compound and RSL3.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and RSL3 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or RSL3 (and a vehicle control, e.g., DMSO) for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is based on standard procedures for using the C11-BODIPY 581/591 probe.[14]
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS).
Materials:
-
6-well plates or chamber slides
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and RSL3 stock solutions (in DMSO)
-
C11-BODIPY 581/591 probe
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound, RSL3, or vehicle control as described for the viability assay.
-
Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For flow cytometry, detach the cells and resuspend in PBS. For microscopy, mount the slides.
-
Analyze the fluorescence shift from red to green, which indicates lipid peroxidation. The ratio of green to red fluorescence intensity is used for quantification.
Conclusion
This compound and RSL3 are both potent inducers of ferroptosis that ultimately lead to the demise of cancer cells through lipid peroxidation. However, their distinct mechanisms of engaging with GPX4—direct and covalent for RSL3 versus indirect and multi-faceted for this compound—offer different therapeutic possibilities and research avenues. RSL3 provides a tool for the specific and rapid inhibition of GPX4, while this compound's dual action of indirect GPX4 inhibition and iron oxidation presents a unique approach to inducing ferroptosis that may be effective in contexts where direct GPX4 inhibitors are less potent. A thorough understanding of these differences is crucial for the strategic design of novel anti-cancer therapies that leverage the ferroptotic pathway. Further research, including direct comparative studies in a wider range of cancer models, will be invaluable in elucidating the full therapeutic potential of these and other ferroptosis-inducing compounds.
References
- 1. invivogen.com [invivogen.com]
- 2. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Iron Chelation: A Potent Antagonist of FINO2-Induced Ferroptosis
A comparative analysis of experimental data reveals the critical role of iron in the pro-ferroptotic activity of FINO2 and the efficacy of iron chelators in its mitigation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the interplay between iron chelation and this compound-induced cell death, supported by experimental data and detailed protocols.
This compound, an endoperoxide-containing 1,2-dioxolane, has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Understanding the mechanisms by which iron chelators counteract this compound-induced cytotoxicity is crucial for developing therapeutic strategies that target ferroptosis in various disease contexts, including cancer.
This compound's Dual Mechanism of Action in Inducing Ferroptosis
This compound initiates ferroptosis through a unique two-pronged mechanism that distinguishes it from other classical ferroptosis inducers like erastin (B1684096) and RSL3.[2][3][4] While erastin inhibits the cystine/glutamate antiporter (system Xc-) and RSL3 directly inhibits glutathione (B108866) peroxidase 4 (GPX4), this compound employs a different strategy.[2][3] Its mechanism involves:
-
Indirect GPX4 Inactivation: this compound leads to the loss of GPX4 enzymatic function without directly binding to its active site or depleting the protein.[2][4] GPX4 is a key enzyme that detoxifies lipid peroxides, and its inactivation is a central event in ferroptosis.[5][6]
-
Direct Iron Oxidation: this compound directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[1][2][5] This process is thought to contribute to the generation of reactive oxygen species (ROS) that drive lipid peroxidation.[7]
This dual action culminates in widespread lipid peroxidation, leading to plasma membrane rupture and cell death.[1][2]
Iron Chelators Effectively Counteract this compound-Induced Cell Death
The defining characteristic of ferroptosis is its dependence on iron.[8] Consequently, iron chelators, which bind to and sequester intracellular iron, are potent inhibitors of this cell death pathway.[7][9] Experimental data consistently demonstrates that iron chelators, such as deferoxamine (B1203445) (DFO), effectively rescue cells from this compound-induced death.[2]
Comparative Efficacy of Iron Chelation and other Ferroptosis Inhibitors
The following table summarizes the quantitative effects of various inhibitors on this compound-induced cell death in HT-1080 fibrosarcoma cells, a commonly used model for studying ferroptosis.
| Compound | Target/Mechanism | Concentration | Effect on this compound (10 µM)-induced Cell Death in HT-1080 cells | Reference |
| Deferoxamine (DFO) | Iron Chelator | 100 µM | Suppressed lipid peroxidation and cell death | [2] |
| Ferrostatin-1 (Fer-1) | Radical-trapping antioxidant | 2 µM | Suppressed lipid peroxidation and cell death | [2][5] |
| Liproxstatin-1 | Radical-trapping antioxidant | Not specified | Potent inhibitor of ferroptosis | [10][11] |
Table 1: Comparative efficacy of inhibitors on this compound-induced cell death.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: Seed HT-1080 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (10 µM) alone or in combination with various concentrations of an iron chelator (e.g., DFO) or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by staining with propidium (B1200493) iodide (PI) and analysis by flow cytometry.[12]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay, but for a shorter duration (e.g., 6 hours).
-
Probe Loading: Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cells at a final concentration of 1-2 µM and incubate for 30-60 minutes at 37°C.
-
Analysis: Harvest the cells and analyze them by flow cytometry. Oxidation of the polyunsaturated butadienyl portion of the dye results in a shift of the fluorescence emission peak from red to green, which can be quantified. Co-treatment with an iron chelator like DFO is expected to prevent this shift.[2][5]
Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Cell Lysate Preparation: After a 6-hour treatment with this compound with or without an inhibitor, wash the cells with PBS and lyse them.
-
Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes. This reaction detects malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm. A decrease in absorbance in the presence of an iron chelator indicates reduced lipid peroxidation.[2][5]
Visualizing the Interplay: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway and the inhibitory action of iron chelators.
Caption: Workflow for assessing the effect of iron chelation on this compound-induced cell death.
Conclusion
References
- 1. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Iron regulatory proteins: players or pawns in ferroptosis and cancer? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 10. Targeting Iron Metabolism and Ferroptosis as Novel Therapeutic Approaches in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Iron Metabolism and Ferroptosis as Novel Therapeutic Approaches in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accurate Assessment of Cell Death by Imaging Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FINO2: Unraveling its Impact on ACSL4 Expression in the Landscape of Ferroptosis Inducers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ferroptosis inducer FINO2, focusing on its impact on Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) expression relative to other classes of ferroptosis inducers (FINs). While direct comparative studies on the effects of various FINs on ACSL4 expression are limited, this document synthesizes the current understanding of their mechanisms, highlighting the unique properties of this compound.
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is a promising avenue for therapeutic intervention in various diseases, including cancer. ACSL4 is a critical enzyme in the execution of ferroptosis, as it enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. Consequently, the modulation of ACSL4 expression and activity is a key area of investigation in the study of ferroptosis inducers.
This compound is a ferroptosis inducer with a distinct mechanism of action. Unlike canonical ferroptosis inducers such as erastin, RSL3, and FIN56, which primarily target system xc- or glutathione (B108866) peroxidase 4 (GPX4), this compound initiates ferroptosis through a dual mechanism: indirect inhibition of GPX4 and direct oxidation of iron.[1][2][3] This guide delves into the known effects of this compound and other FINs on the GPX4-ACSL4 axis, presenting the available data in a comparative format to aid researchers in their study of this novel compound.
Comparative Analysis of this compound and Other Ferroptosis Inducers
The following tables summarize the key mechanistic differences between this compound and other well-characterized ferroptosis inducers. A significant gap in the current literature is the direct, quantitative comparison of the effects of these compounds on ACSL4 expression.
Table 1: Mechanistic Comparison of Ferroptosis Inducers
| Feature | This compound | Erastin | RSL3 | FIN56 |
| Primary Target | Indirect GPX4 inhibition & Iron oxidation | System xc- (SLC7A11) | Direct GPX4 inhibition | GPX4 degradation & Squalene synthase activation |
| Effect on GPX4 Protein Abundance | Minor decrease[1][2] | Minor decrease[1][2] | Large decrease[1][2] | Large decrease[4] |
| Effect on ACSL4 Expression | Not yet characterized | Context-dependent (up or downregulation)[5] | Not yet fully characterized; may indirectly induce expression[5] | Not yet characterized |
| Key Mechanistic Feature | Dual action on GPX4 and iron | Inhibition of cystine uptake, leading to GSH depletion | Covalent, direct inhibition of GPX4 activity | Promotes GPX4 protein degradation and depletes CoQ10[4] |
Table 2: Impact on Key Molecules in the Ferroptosis Pathway
| Molecule | This compound | Erastin | RSL3 | FIN56 |
| Glutathione (GSH) | No direct depletion | Depletion | No direct depletion | No direct depletion |
| Lipid Peroxidation | Induces | Induces | Induces | Induces |
| ACSL4-dependence | Presumed, as with other FINs | Yes[6] | Yes[7] | Presumed, as with other FINs |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these ferroptosis inducers and to provide a framework for future research, the following diagrams have been generated.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Comparative signaling pathways of other ferroptosis inducers.
Caption: Experimental workflow for comparing the effects of FINs on ACSL4 expression.
Detailed Experimental Protocols
The following are generalized protocols for the quantification of ACSL4 mRNA and protein expression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Quantitative Real-Time PCR (RT-qPCR) for ACSL4 mRNA Expression
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound, RSL3, FIN56, or other FINs for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with random hexamers or oligo(dT) primers.
-
qPCR: Perform qPCR using a real-time PCR system and a suitable qPCR master mix (e.g., SYBR Green or TaqMan). Use validated primers for human or mouse ACSL4 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. A typical qPCR reaction setup includes:
-
cDNA template
-
Forward and reverse primers
-
qPCR master mix
-
Nuclease-free water
-
-
Data Analysis: Calculate the relative expression of ACSL4 mRNA using the ΔΔCt method. Compare the fold change in ACSL4 expression between treated and control groups.
Protocol 2: Western Blot for ACSL4 Protein Expression
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ACSL4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity of ACSL4 and a loading control (e.g., β-actin, GAPDH) using densitometry software. Normalize the ACSL4 signal to the loading control and compare the relative protein levels between treated and control groups.
Conclusion and Future Directions
This compound represents a novel class of ferroptosis inducers with a mechanism that is distinct from established FINs. Its dual action of indirect GPX4 inhibition and direct iron oxidation offers a unique therapeutic potential. However, a critical knowledge gap exists regarding its direct impact on the expression of the key ferroptosis executioner, ACSL4.
The comparative data presented in this guide, particularly the differential effects on GPX4 protein abundance, provide a foundation for further investigation. It is imperative that future research directly compares the effects of this compound, RSL3, and FIN56 on ACSL4 mRNA and protein levels within the same experimental systems. Such studies will be invaluable for a comprehensive understanding of how these different classes of FINs modulate the ferroptotic machinery and will ultimately guide the development of more effective and targeted therapies. The experimental protocols provided herein offer a starting point for researchers to address these unanswered questions.
References
- 1. columbia.edu [columbia.edu]
- 2. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. bruknow.library.brown.edu [bruknow.library.brown.edu]
A Comparative Analysis of Lipidome Alterations Induced by FINO2 and FIN56
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ferroptosis-inducing compounds FINO2 and FIN56, with a focus on their distinct mechanisms and resultant changes to the cellular lipidome. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in ferroptosis and related fields.
Introduction to this compound and FIN56
This compound and FIN56 are small molecules known to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] While both culminate in the lethal accumulation of lipid reactive oxygen species, their upstream mechanisms of action are distinct, leading to potentially different downstream lipidomic signatures. Understanding these differences is crucial for designing targeted therapeutic strategies and for the precise investigation of ferroptotic pathways.
Mechanisms of Action: A Tale of Two Pathways
This compound and FIN56 employ fundamentally different strategies to cripple the cell's primary defense against lipid peroxidation, the enzyme Glutathione Peroxidase 4 (GPX4).
-
This compound: The Dual-Action Inducer: this compound initiates ferroptosis through a two-pronged attack. It indirectly inhibits the enzymatic function of GPX4 and directly oxidizes intracellular iron.[1][3][4] This oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) can contribute to the generation of lipid-peroxidizing radicals.[1] Notably, this compound does not cause the degradation or depletion of the GPX4 protein itself.[1]
-
FIN56: The GPX4 Degrader: In contrast, FIN56 triggers the degradation of the GPX4 protein.[2][5] This removal of the key enzyme responsible for repairing lipid peroxides leaves the cell highly susceptible to oxidative damage. Furthermore, FIN56 has a second, independent mechanism involving the depletion of the endogenous antioxidant Coenzyme Q10 (CoQ10) through the activation of squalene (B77637) synthase, an enzyme in the mevalonate (B85504) pathway.[2][6]
Comparative Analysis of Lipidome Changes
The different mechanisms of this compound and FIN56 translate to distinct patterns and kinetics of lipid peroxidation.
Quantitative Comparison of Lipid Peroxidation Kinetics
A direct comparison of lipid peroxidation in different cellular compartments reveals temporal differences in the effects of this compound and FIN56. Using the fluorescent probe C11-BODIPY, which shifts its fluorescence from red to green upon oxidation, researchers have quantified lipid peroxidation in the endoplasmic reticulum (ER) and plasma membrane (PM) of HT-1080 cells at different time points.
| Treatment (Concentration) | Time Point | C11-BODIPY Oxidized:Reduced Ratio (ER) | C11-BODIPY Oxidized:Reduced Ratio (PM) |
| DMSO (Vehicle) | 2 hours | ~1.0 | ~1.0 |
| DMSO (Vehicle) | 5 hours | ~1.0 | ~1.0 |
| This compound (10 µM) | 2 hours | ~2.5 | ~1.5 |
| This compound (10 µM) | 5 hours | ~4.0 | ~3.5 |
| FIN56 (10 µM) | 2 hours | ~2.0 | ~1.2 |
| FIN56 (10 µM) | 5 hours | ~3.5 | ~3.0 |
Data are approximate values based on graphical representations in the cited literature and are intended for comparative purposes.[7]
These data indicate that both this compound and FIN56 induce significant lipid peroxidation in the ER within 2 hours, which intensifies and extends to the plasma membrane by 5 hours.[7] this compound appears to induce a slightly more rapid and robust initial wave of lipid peroxidation in both compartments compared to FIN56 at the concentrations tested.
Global Lipidome Alterations
Lipidomics studies have provided a more granular view of the specific lipid species oxidized by these compounds.
This compound: Treatment with this compound leads to a widespread oxidation of the lipidome.[1] A key study using liquid chromatography-mass spectrometry (LC-MS) identified a significant increase in the abundance of numerous oxidized phospholipid species in HT-1080 cells following a 6-hour treatment with 10 µM this compound.
| Phospholipid Class | Number of Significantly Upregulated Oxidized Species |
| Phosphatidylethanolamine (PE) | 21 |
| Phosphatidylcholine (PC) | >15 |
| Phosphatidylinositol (PI) | ~5 |
| Phosphatidylserine (PS) | ~5 |
| Cardiolipin (CL) | ~2 |
Data sourced from a study comparing this compound to erastin.[8]
Signaling Pathway Diagrams
The distinct mechanisms of this compound and FIN56 are visualized in the following signaling pathway diagrams created using the DOT language.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Signaling pathway of FIN56-induced ferroptosis.
Experimental Protocols
Assessment of Lipid Peroxidation using C11-BODIPY and Flow Cytometry
This protocol outlines the general steps for measuring lipid peroxidation in cultured cells.
Materials:
-
Cells of interest (e.g., HT-1080)
-
This compound and FIN56
-
C11-BODIPY (581/591) dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound, FIN56, or vehicle control for the specified duration.
-
C11-BODIPY Staining:
-
Prepare a working solution of C11-BODIPY in cell culture medium (final concentration typically 1-5 µM).
-
Remove the treatment medium and incubate the cells with the C11-BODIPY staining solution for 30-60 minutes at 37°C.
-
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach adherent cells using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and pellet the cells by centrifugation.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze the cells on a flow cytometer. The oxidized C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).
-
The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation.
-
Lipidomics Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the analysis of lipidome changes.
Experimental Workflow Diagram:
Caption: General workflow for lipidomics analysis.
Methodology:
-
Sample Preparation: Cells are treated with this compound, FIN56, or vehicle. After treatment, cells are harvested, and lipids are extracted using a method such as the Bligh-Dyer or Folch extraction.
-
LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography and analyzed by tandem mass spectrometry. This allows for the identification and quantification of individual lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The raw data is processed to identify and quantify lipid species. Statistical analysis is then performed to determine significant changes in the lipid profiles between different treatment groups.
Conclusion
This compound and FIN56 are valuable tools for inducing ferroptosis, each with a unique mechanism of action that results in distinct alterations to the cellular lipidome. This compound acts through indirect GPX4 inhibition and iron oxidation, leading to a rapid and broad oxidation of phospholipids. In contrast, FIN56 induces the degradation of GPX4 and depletes Coenzyme Q10. The choice between these compounds will depend on the specific research question, with this compound being suitable for studying the direct consequences of iron-mediated lipid peroxidation and GPX4 inhibition, while FIN56 is ideal for investigating the effects of GPX4 protein loss and CoQ10 depletion. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at elucidating the complex role of lipid metabolism in ferroptosis.
References
- 1. This compound Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating FINO2-Mediated NRF2 Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ferrous iron-dependent reactive oxygen species (ROS) generator, FINO2, and its role in activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. While this compound is primarily characterized as a ferroptosis inducer, the significant oxidative stress it generates positions it as an indirect activator of the NRF2 pathway, a critical cellular defense mechanism against oxidative damage. This guide contrasts this compound with well-established NRF2 activators, sulforaphane (B1684495) (SFN) and tert-butylhydroquinone (B1681946) (tBHQ), offering available experimental data and detailed protocols for evaluation.
Mechanism of Action: A Tale of Two Activation Strategies
The activation of the NRF2 pathway is a pivotal cellular response to oxidative and electrophilic stress. Under homeostatic conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. The presence of inducers disrupts this interaction, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes.
This compound: Indirect Activation via Oxidative Stress
This compound is an endoperoxide-containing compound that initiates ferroptosis, a form of iron-dependent programmed cell death.[1] Its mechanism involves the indirect inhibition of glutathione (B108866) peroxidase 4 (GPX4) and the direct oxidation of intracellular iron.[1] This dual action leads to a surge in lipid peroxidation and significant oxidative stress. It is this pronounced state of oxidative stress that is hypothesized to trigger the activation of the NRF2 pathway as a compensatory, pro-survival response. Oxidative stress is a well-documented activator of NRF2, where reactive oxygen species can modify cysteine residues on Keap1, leading to the release and activation of NRF2.[2][3]
Sulforaphane (SFN) and tert-Butylhydroquinone (tBHQ): Direct and Well-Characterized Activators
In contrast to the indirect mechanism of this compound, sulforaphane and tBHQ are recognized as direct activators of the NRF2 pathway. Sulforaphane, an isothiocyanate derived from cruciferous vegetables, is considered one of the most potent naturally occurring inducers of NRF2.[4] It functions by covalently modifying specific cysteine residues on Keap1, which impairs Keap1's ability to bind to NRF2, leading to NRF2 accumulation.[5]
tert-Butylhydroquinone is a synthetic antioxidant that also potently activates the NRF2 pathway.[6][7] Its mechanism involves the modification of Keap1 cysteines, leading to the disruption of the Keap1-Nrf2 complex and subsequent NRF2 stabilization and nuclear translocation.[6]
Quantitative Comparison of NRF2 Activation
The following tables summarize key quantitative data for the NRF2-activating properties of sulforaphane and tBHQ. Currently, there is a lack of published data directly quantifying the NRF2-activating potency of this compound.
Table 1: Potency of NRF2 Activation (EC50 Values)
| Compound | Assay Type | Cell Line | EC50 |
| This compound | Not Reported | - | Not Reported |
| Sulforaphane | Nrf2-dependent ARE-luciferase reporter | Bovine Mammary Alveolar Cells (MACT) | ~5 µM[8] |
| tert-Butylhydroquinone (tBHQ) | Nrf2 activation | Human keratinocytes (HaCaT) | ~10-30 µM[8] |
Table 2: Induction of NRF2 Target Gene Expression
| Compound | Target Gene | Cell Line | Fold Induction | Concentration |
| This compound | Not Reported | - | Not Reported | - |
| Sulforaphane | HMOX-1, NQO1 | Human Bronchial Epithelial Cells | Significant induction | 5-15 µM |
| tert-Butylhydroquinone (tBHQ) | HMOX-1, GCLC, NQO1 | Primary Human CD4 T cells | Significant induction | 10-50 µM[9] |
Signaling Pathways and Experimental Workflow
Caption: this compound indirectly activates NRF2 through oxidative stress.
Caption: Direct activation of NRF2 by Sulforaphane and tBHQ.
References
- 1. This compound initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro–In vivo Hybrid Approach for Studying Modulation of NRF2 in Immortalized Bovine Mammary Cells [frontiersin.org]
- 9. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FINO2 and Classical Nrf2 Activators on the Antioxidant Response Element
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FINO2 with well-established activators of the antioxidant response element (ARE), sulforaphane (B1684495) (SFN), and tert-butylhydroquinone (B1681946) (tBHQ). We delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Introduction
The nuclear factor erythroid 2-related factor 2 (Nrf2)-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, playing a crucial role in maintaining redox homeostasis. While some compounds directly target this pathway, others, like the ferroptosis inducer this compound, elicit a cellular response that indirectly involves this protective mechanism. Understanding these differences is paramount for the development of targeted therapeutic strategies.
Mechanism of Action: A Tale of Two Approaches
This compound: An Indirect Modulator via Ferroptosis Induction
This compound is a novel compound that primarily induces a form of regulated cell death called ferroptosis. Its mechanism is distinct from classical ferroptosis inducers and does not directly involve the Nrf2-ARE pathway. Instead, this compound exerts its effects through a dual mechanism:
-
Indirect Inactivation of GPX4: It leads to a loss of function of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.
-
Direct Iron Oxidation: this compound directly oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+), contributing to the generation of reactive oxygen species (ROS).
This cascade of events results in overwhelming lipid peroxidation and ultimately, ferroptotic cell death. The massive oxidative stress generated as a consequence of this compound's action is then expected to trigger a secondary, compensatory activation of the Nrf2-ARE pathway as the cell attempts to mitigate the damage.
Sulforaphane (SFN) and tert-Butylhydroquinone (tBHQ): Direct Nrf2/ARE Activators
In contrast to this compound, sulforaphane and tBHQ are canonical activators of the Nrf2-ARE pathway. They function by interacting with the Keap1-Nrf2 complex. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. SFN and tBHQ modify cysteine residues on Keap1, disrupting this interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the ARE, and initiate the transcription of target genes such as HMOX1 and NQO1.
However, it is noteworthy that at higher concentrations, both sulforaphane and tBHQ can induce cytotoxicity and even ferroptosis, demonstrating a dose-dependent duality in their biological effects.[1][2][3][4][5][6]
Signaling Pathway Diagrams
Quantitative Data Comparison
| Compound | Primary Mechanism | Effect on Nrf2/ARE Pathway | Potency (Nrf2 Activation) | Cytotoxicity |
| This compound | Ferroptosis Induction | Secondary/Indirect Activation | Data not available | Potent inducer of ferroptotic cell death |
| Sulforaphane | Nrf2/ARE Activation | Direct Activator | Dose-dependent increase in ARE-luciferase activity[7] | Induces apoptosis and ferroptosis at higher concentrations (e.g., 50 µM)[2][4] |
| tBHQ | Nrf2/ARE Activation | Direct Activator | Substantial increase in Nrf2 target gene expression at concentrations as low as 0.1 µM[8] | Cytotoxic at high concentrations[5][6][9][10] |
Nrf2 Target Gene Induction by Sulforaphane and tBHQ
| Compound | Target Gene | Cell Line | Concentration | Fold Induction (mRNA) |
| tBHQ | NQO1 | Jurkat T cells | 0.1 µM | ~4-fold[8] |
| tBHQ | HMOX-1 | Jurkat T cells | 0.1 µM | ~8-fold[8] |
| tBHQ | GCLC | Human PBMCs | Not specified | Increased[11] |
| Sulforaphane | DR5 | Hep3B | 10 µM | Gradual increase over 12 hours[7] |
Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay is a standard method to quantify the activation of the Nrf2-ARE pathway.
Workflow Diagram
Methodology
-
Cell Seeding: Plate cells stably transfected with an ARE-luciferase reporter construct into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, sulforaphane, tBHQ) and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours) to allow for Nrf2 activation and luciferase expression.
-
Cell Lysis: Remove the culture medium and lyse the cells using a lysis buffer to release the luciferase enzyme.[12][13][14][15]
-
Substrate Addition: Add a luciferase assay reagent containing luciferin (B1168401) to the cell lysate.[12][13][14][15]
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Calculate the fold induction relative to the vehicle-treated cells.[16]
Western Blot for Nrf2 Nuclear Translocation
This method visualizes the accumulation of Nrf2 in the nucleus, a key indicator of its activation.
Methodology
-
Cell Treatment: Treat cultured cells with the compounds of interest for a specified time (e.g., 3-6 hours).
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for Nrf2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Use loading controls such as Lamin B for the nuclear fraction and GAPDH or Tubulin for the cytoplasmic fraction to ensure equal protein loading. Compare the intensity of the Nrf2 band in the nuclear fraction of treated versus control cells.[17][18][19]
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is used to measure the change in mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, following treatment with the compounds.
Methodology
-
Cell Treatment: Treat cells with the compounds for a desired time period.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in treated cells to those in vehicle-treated control cells.
Conclusion
This compound and classical Nrf2 activators like sulforaphane and tBHQ modulate the cellular antioxidant response through fundamentally different mechanisms. This compound's primary action is the induction of ferroptosis, which likely leads to a secondary, stress-induced activation of the Nrf2-ARE pathway. In contrast, sulforaphane and tBHQ directly and potently activate this pathway as their primary mechanism of action. This guide highlights the importance of understanding the precise molecular mechanisms of compounds to inform their potential therapeutic applications, whether for inducing cell death in cancer or for bolstering cellular defenses against oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Targeting p62 by sulforaphane promotes autolysosomal degradation of SLC7A11, inducing ferroptosis for osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Sulforaphane as an Inducer of Ferroptosis in U-937 Leukemia Cells: Expanding Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 11. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 17. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of FINO2: A Procedural Guide
FINO2 is recognized as a stable oxidant that initiates ferroptosis through the inactivation of glutathione (B108866) peroxidase 4 (GPX4) and the oxidation of ferrous iron.[1][2][3] Its stability at varying pH levels and thermal stability up to at least 150°C are notable characteristics.[2][3][4] Despite its stability in research applications, its nature as a peroxide necessitates careful consideration for its disposal to mitigate potential hazards.
Key Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below to inform handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O₃ | [1] |
| Formula Weight | 256.4 g/mol | [1] |
| Appearance | Solid | [1][3] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | [1] |
| Thermal Stability | Stable to at least 150 °C | [4] |
| Storage Temperature | 4°C, protect from light | [3] |
Recommended Disposal Procedure for this compound
The following step-by-step guide is a conservative approach to the disposal of this compound, aligning with general hazardous waste disposal protocols for organic peroxides.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams, especially with flammable solvents or reducing agents, unless specifically instructed by your institution's environmental health and safety (EHS) department.
-
Collect solid this compound waste in a designated, clearly labeled, and compatible hazardous waste container. The container should be sturdy and have a secure lid.[5][6]
-
For solutions of this compound, collect the liquid waste in a separate, labeled, and compatible container. Avoid using metal containers or caps (B75204) that can corrode.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, and reducing agents.
-
Store in a secondary containment bin to prevent spills.[6]
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[5][7]
-
Provide them with all available information about the chemical.
Experimental Protocols
No specific experimental protocols for the neutralization or disposal of this compound were found in the reviewed literature. The recommended procedure is based on general principles of chemical waste management. It is critical to consult with your institution's EHS professionals for guidance tailored to your specific facilities and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound Compound for Ferroptosis (150 mg) - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. nswai.org [nswai.org]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Logistical Information for Handling FINO2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of FINO2, a potent ferroptosis-inducing agent. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Understanding this compound: Mechanism of Action
This compound is an organic peroxide and a member of the 1,2-dioxolane family that selectively initiates ferroptosis, an iron-dependent form of programmed cell death, in cancer cells.[1] Its mechanism of action is twofold: it indirectly inhibits the enzyme glutathione (B108866) peroxidase 4 (GPX4) and directly oxidizes iron.[2][3] This dual action leads to an accumulation of lipid peroxides, ultimately triggering cell death.[2][4] Unlike some other ferroptosis inducers, this compound does not deplete glutathione (GSH) by inhibiting the system Xc- transporter.[2]
Personal Protective Equipment (PPE) for Handling this compound
Due to its nature as an organic peroxide and an oxidizing agent, stringent PPE protocols must be followed at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of this compound solution, which can cause severe eye irritation or damage. The face shield offers a broader barrier of protection. |
| Hand Protection | Nitrile gloves (minimum 4mil thickness). For extensive handling or potential for significant contact, double-gloving or using utility-grade neoprene or nitrile gloves is recommended. | Prevents skin contact. Organic peroxides can cause skin irritation or burns. |
| Body Protection | Flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk. | Protects against spills and splashes. The flame-resistant nature of the lab coat is crucial due to the potential fire hazards associated with organic peroxides. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Handling:
-
All manipulations of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols.
-
Use compatible materials for handling, such as glass, and avoid contact with metals, strong acids, bases, and reducing agents to prevent catalytic decomposition.
-
Never return unused this compound to the original container to avoid contamination.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed and store away from incompatible materials, particularly flammable and combustible substances.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: For liquid waste containing this compound, the recommended disposal method is dilution followed by incineration. Dilute the waste with a suitable solvent to reduce the concentration before collection in a designated hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for professional waste disposal services.
Experimental Protocol: Induction of Ferroptosis in Cancer Cells with this compound
This protocol is a general guideline for inducing ferroptosis in cancer cell lines using this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for other assays)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a multi-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., a typical starting range is 1-100 µM).
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of this compound to the treatment wells.
-
For control wells, add medium containing the same concentration of DMSO used for the highest this compound concentration.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Ferroptosis:
-
Cell Viability: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Lipid Peroxidation: Measure lipid peroxidation, a hallmark of ferroptosis, using reagents like C11-BODIPY 581/591.
-
Iron Dependence: To confirm the role of iron, pre-treat cells with an iron chelator like deferoxamine (B1203445) (DFO) before adding this compound and assess for rescue of cell viability.[2]
-
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for studying ferroptosis induced by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
